molecular formula C10H10BNO2 B572482 6-Methylquinoline-8-boronic acid CAS No. 1256355-09-5

6-Methylquinoline-8-boronic acid

Cat. No.: B572482
CAS No.: 1256355-09-5
M. Wt: 187.005
InChI Key: SGPCPGDEXRWIEN-UHFFFAOYSA-N
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Description

6-Methylquinoline-8-boronic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H10BNO2 and its molecular weight is 187.005. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-methylquinolin-8-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2/c1-7-5-8-3-2-4-12-10(8)9(6-7)11(13)14/h2-6,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPCPGDEXRWIEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC2=C1N=CC=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681713
Record name (6-Methylquinolin-8-yl)boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID60681713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-09-5
Record name Boronic acid, B-(6-methyl-8-quinolinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methylquinolin-8-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 6-Methylquinoline-8-boronic acid

This technical guide provides a comprehensive overview of a viable synthetic pathway for this compound, a valuable building block in medicinal chemistry and materials science. The described methodology is based on established and reliable chemical transformations, ensuring a reproducible and scalable synthesis. This document details the necessary experimental protocols, presents quantitative data in a clear format, and includes a visual representation of the synthetic workflow.

Proposed Synthetic Pathway

The synthesis of this compound is proposed as a two-stage process. The first stage involves the construction of the core quinoline structure through a Skraup synthesis to yield 8-bromo-6-methylquinoline. The second stage introduces the boronic acid functionality at the 8-position via a lithium-halogen exchange followed by reaction with a borate ester.

Experimental Protocols

Stage 1: Synthesis of 8-bromo-6-methylquinoline via Skraup Reaction

The Skraup synthesis is a classic and effective method for constructing the quinoline ring system from an aniline derivative.[1][2] This reaction involves the condensation of an aniline with glycerol in the presence of an oxidizing agent and a dehydrating agent, typically sulfuric acid.[1][3]

Materials:

  • 2-bromo-4-methylaniline

  • Glycerol

  • Concentrated sulfuric acid

  • An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene)

  • Ferrous sulfate (optional, to moderate the reaction)

Procedure:

  • Caution: The Skraup reaction can be highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction may become vigorous.[4]

  • In a round-bottom flask of appropriate size, equipped with a reflux condenser and a mechanical stirrer, carefully mix 2-bromo-4-methylaniline and glycerol.

  • Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition should be done in portions, allowing the mixture to cool between additions.

  • Add the oxidizing agent (e.g., nitrobenzene) to the reaction mixture.[1][3]

  • Gently heat the mixture. Once the reaction begins, the heat source may need to be removed as the reaction is exothermic.[3] If the reaction becomes too vigorous, the flask can be cooled with a water bath.

  • After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the completion of the reaction.[3]

  • After cooling, the reaction mixture is diluted with water and neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • The crude 8-bromo-6-methylquinoline is then purified, typically by steam distillation followed by fractional distillation under reduced pressure or by column chromatography.[3]

Stage 2: Synthesis of this compound

This procedure is adapted from a general method for the synthesis of quinoline boronic acids from their corresponding bromo-derivatives.[5]

Materials:

  • 8-bromo-6-methylquinoline

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 2 M Hydrochloric acid (HCl)

  • 2 M Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

Procedure:

  • In a two-necked round-bottom flask under a nitrogen atmosphere, dissolve 8-bromo-6-methylquinoline in anhydrous THF.

  • Add triisopropyl borate to the solution.[5]

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2 M solution in hexanes) dropwise to the cooled solution over a period of 1 hour.[5]

  • Maintain the reaction at -78 °C for an additional 2 hours after the addition is complete.[5]

  • Remove the cooling bath and allow the reaction to warm to 0 °C.[5]

  • Quench the reaction by the slow addition of 2 M HCl.

  • Adjust the pH of the solution to 7 using a 2 M solution of sodium bicarbonate.[5]

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).[5]

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[5]

  • Add hexane to the residue to precipitate the this compound as a solid.[5] The product can be further purified by recrystallization.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. Yields are based on literature values for analogous reactions.

StepStarting MaterialReagentsProductExpected Yield (%)Reference
12-bromo-4-methylanilineGlycerol, H₂SO₄, Oxidizing agent8-bromo-6-methylquinoline65-91[3][4][6]
28-bromo-6-methylquinolinen-BuLi, Triisopropyl borateThis compound~80[5]

Mandatory Visualization

SynthesisWorkflow cluster_0 Stage 1: Skraup Synthesis cluster_1 Stage 2: Borylation SM1 2-bromo-4-methylaniline + Glycerol Reagents1 H₂SO₄ + Oxidizing Agent SM1->Reagents1 Reaction Product1 8-bromo-6-methylquinoline Reagents1->Product1 Cyclization SM2 8-bromo-6-methylquinoline Reagents2 1. n-BuLi, -78°C 2. Triisopropyl borate SM2->Reagents2 Lithiation Product2 This compound Reagents2->Product2 Borylation

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound can be effectively achieved through a two-stage process involving a Skraup synthesis to form the quinoline core, followed by a lithium-halogen exchange and borylation. The methodologies described are well-documented for analogous structures, providing a high degree of confidence in their applicability to this specific target molecule. This guide offers a solid foundation for researchers to produce this compound for further applications in drug discovery and materials science.

References

An In-depth Technical Guide to 6-Methylquinoline-8-boronic acid (CAS No. 1256355-09-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methylquinoline-8-boronic acid, a valuable reagent in modern medicinal chemistry and organic synthesis. This document details its chemical properties, applications in drug discovery, and provides illustrative experimental protocols for its use in Suzuki-Miyaura cross-coupling reactions.

Core Chemical and Physical Data

This compound is a substituted quinoline derivative containing a boronic acid functional group. This unique structure makes it a versatile building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

PropertyValueReference
CAS Number 1256355-09-5[1]
Molecular Formula C₁₀H₁₀BNO₂[1]
Molecular Weight 187.01 g/mol [2]
Purity Typically ≥95%
Appearance Off-white to light yellow powder
Storage Conditions Store at -20°C to 2-8°C, under an inert atmosphere[2][3]

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids are recognized as important pharmacophores and versatile intermediates in drug discovery.[4][5][6] The quinoline scaffold is also a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The combination of these two moieties in this compound makes it a valuable tool for the synthesis of novel therapeutic agents.

While specific signaling pathways targeted by derivatives of this compound are not extensively documented in publicly available literature, the broader class of quinoline derivatives has been shown to target various critical pathways in cancer, including:

  • Receptor Tyrosine Kinases (RTKs): Quinoline-based molecules have been developed as inhibitors of c-Met, EGFR, and VEGFR, which are key drivers in cancer cell proliferation, survival, and angiogenesis.[7]

  • Intracellular Signaling Cascades: The Ras/Raf/MEK/ERK and PI3K/mTOR pathways, which are frequently deregulated in cancer, are also targeted by quinoline derivatives.[7]

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are often the core of modern pharmaceuticals.[8][9][10]

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following are illustrative protocols for the Suzuki-Miyaura cross-coupling reaction using a generic aryl halide and this compound. Reaction conditions should be optimized for specific substrates.

General Reaction Scheme

Suzuki_Coupling A This compound Product 6-Methyl-8-aryl-quinoline A->Product + B Aryl Halide (Ar-X) B->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃, K₃PO₄) Solvent Solvent (e.g., Dioxane/H₂O)

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Illustrative Experimental Workflow

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine aryl halide, this compound, base, and solvent in a reaction flask. degas Degas the mixture (e.g., by bubbling with Argon or Nitrogen). start->degas add_catalyst Add the Palladium catalyst. degas->add_catalyst heat Heat the reaction mixture to the desired temperature (e.g., 80-100 °C). add_catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool extract Dilute with an organic solvent and wash with water/brine. cool->extract dry Dry the organic layer (e.g., over Na₂SO₄) and filter. extract->dry concentrate Concentrate the solvent under reduced pressure. dry->concentrate purify Purify the crude product by column chromatography. concentrate->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol Example

This protocol is adapted from general procedures for Suzuki-Miyaura couplings of heteroaryl boronic acids and may require optimization.[1][3]

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Add the palladium catalyst to the flask under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Safety Information

This compound should be handled by trained professionals in a well-ventilated laboratory.

  • Hazard Statements: H303 (May be harmful if swallowed), H313 (May be harmful in contact with skin), H333 (May be harmful if inhaled).[2]

  • Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Always consult the Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its ability to participate in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling makes it an essential tool for medicinal chemists aiming to create novel compounds with potential therapeutic applications. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to incorporate this reagent into their synthetic strategies.

References

6-Methylquinoline-8-boronic acid: A Technical Overview and Synthetic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylquinoline-8-boronic acid is a specialized organic compound that belongs to the quinoline and boronic acid families. Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the structural core of many synthetic pharmaceuticals with a broad range of biological activities, including anticancer and antimicrobial properties. The introduction of a boronic acid moiety at the 8-position of the 6-methylquinoline scaffold provides a versatile functional group for further chemical modifications, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This makes this compound a valuable building block in the synthesis of complex organic molecules for drug discovery and materials science.

This technical guide provides a summary of the known physicochemical properties of this compound, alongside a proposed synthetic workflow and a general protocol for its application in Suzuki-Miyaura coupling reactions. Due to the limited availability of specific experimental data for this particular isomer, some information presented is based on closely related compounds and established chemical principles.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in peer-reviewed literature. The following table summarizes its basic molecular information and includes data for the closely related and more extensively studied 6-methylquinoline for comparative purposes.

PropertyThis compound6-Methylquinoline
CAS Number 1256355-09-5[1]91-62-3[2]
Molecular Formula C₁₀H₁₀BNO₂[1]C₁₀H₉N[2]
Molecular Weight 187.00 g/mol [1]143.19 g/mol
Appearance White to off-white powder (predicted)Clear pale yellow liquid or oil[3]
Melting Point Data not available-22 °C[3]
Boiling Point Data not available256-260 °C
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Low solubility in water.Soluble in benzene and ether; slightly soluble in water[3].
pKa Data not available4.68 (strongest basic) (predicted)[4]
logP Data not available2.57[4][5]

Synthesis of this compound: A Proposed Experimental Workflow

A plausible synthetic route to this compound can be envisioned starting from 6-methylquinoline. The following diagram illustrates a potential experimental workflow.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis start 6-Methylquinoline step1_reagents Brominating Agent (e.g., NBS) Acid Catalyst start->step1_reagents Reaction product1 8-Bromo-6-methylquinoline step1_reagents->product1 step2_reagents Bis(pinacolato)diboron (B₂pin₂) Palladium Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) product1->step2_reagents Reaction product2 This compound pinacol ester step2_reagents->product2 step3_reagents Acidic or Basic Hydrolysis (e.g., HCl or NaOH) product2->step3_reagents Reaction final_product This compound step3_reagents->final_product G reagents This compound + Aryl/Heteroaryl Halide (R-X) conditions Palladium Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃, K₃PO₄) Solvent (e.g., Toluene/Water, Dioxane) reagents->conditions Reaction product 6-Methyl-8-(aryl/heteroaryl)quinoline conditions->product

References

Navigating the Solubility of 6-Methylquinoline-8-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 6-Methylquinoline-8-boronic acid

Understanding the fundamental properties of this compound is crucial for its handling, application, and the design of solubility studies.

PropertyValueReference
CAS Number 1256355-09-5[1]
Molecular Formula C₁₀H₁₀BNO₂[1]
Molecular Weight 187.003 g/mol [1]
Appearance White to off-white powder (typical for related compounds)[2]
Storage Conditions Store at 0-8 °C (recommended for similar boronic acids)[2]

Experimental Protocol: Dynamic Method for Solubility Determination

A reliable and widely used technique for determining the solubility of boronic acids in various solvents is the dynamic (synthetic) method. This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[3][4][5][6]

Principle: A mixture of the solute (this compound) and a chosen solvent of a precisely known composition is prepared. The temperature of this mixture is gradually increased at a constant rate while being vigorously stirred. The point at which the solution becomes clear, indicating the complete dissolution of the solid, is recorded as the solubility temperature for that specific concentration. By repeating this process with different compositions, a solubility curve can be constructed.[3][5]

Apparatus:

  • Jacketed glass vessel

  • Magnetic stirrer and stir bar

  • Circulating thermostat bath

  • Calibrated digital thermometer (accuracy ±0.1 °C)

  • Luminance probe or laser beam and detector for turbidity measurement

  • Analytical balance (accuracy ±0.0001 g)

Procedure:

  • Sample Preparation: Accurately weigh known amounts of this compound and the selected solvent into the glass vessel.

  • Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture vigorously.

  • Temperature Increase: Slowly increase the temperature of the bath at a constant rate, for example, 0.2 °C/min.[5]

  • Turbidity Monitoring: Continuously monitor the turbidity of the mixture. This can be done visually or more accurately using a luminance probe or by observing the scattering of a laser beam passing through the solution.[3][5]

  • Determination of Dissolution Temperature: Record the temperature at which the last solid particles disappear and the solution becomes completely clear. This is the solubility temperature for the prepared composition.[3]

  • Data Compilation: Repeat the experiment with different concentrations of this compound to obtain a series of data points (solubility vs. temperature).

Below is a graphical representation of the experimental workflow for the dynamic solubility determination method.

G cluster_0 Experimental Workflow: Dynamic Solubility Determination A Sample Preparation: Weigh known amounts of This compound and solvent B Heating and Stirring: Place in thermostat bath and stir vigorously A->B C Controlled Heating: Increase temperature at a constant rate (e.g., 0.2 °C/min) B->C D Turbidity Monitoring: Continuously monitor the clarity of the solution C->D E Record Dissolution Temperature: Temperature at which solution becomes clear D->E F Data Analysis: Plot solubility vs. temperature to create a solubility curve E->F

Caption: Workflow for Dynamic Solubility Determination.

Application in Organic Synthesis: The Suzuki-Miyaura Coupling

This compound is a valuable reagent in organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex molecules such as biaryls and substituted heterocycles.[2][7][8]

The general scheme involves the reaction of an organoboronic acid (in this case, this compound) with an organohalide in the presence of a palladium catalyst and a base. The choice of solvent is critical for the success of the reaction, making solubility data for the boronic acid essential for reaction optimization.

Below is a diagram illustrating a typical Suzuki-Miyaura coupling reaction.

G cluster_1 Suzuki-Miyaura Coupling Reaction Reactant1 This compound Product Coupled Product (6-Methyl-8-R-quinoline) Reactant1->Product Reactant2 Organohalide (R-X) Reactant2->Product Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product catalyzes Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Product activates Solvent Solvent (e.g., Toluene, Dioxane, Water) Solvent->Product facilitates

Caption: A Typical Suzuki-Miyaura Coupling Reaction.

References

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 6-Methylquinoline-8-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H NMR spectrum of 6-methylquinoline-8-boronic acid. Due to the limited availability of direct experimental spectral data for this specific compound, this guide leverages established principles of nuclear magnetic resonance spectroscopy and existing data for structurally related analogs, namely 6-methylquinoline and 8-methylquinoline, to provide a robust prediction of the ¹H NMR spectrum. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development who are working with quinoline-boronic acid derivatives.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound are summarized in the table below. These predictions are based on an analysis of the known spectra of 6-methylquinoline and 8-methylquinoline, considering the electronic effects of the boronic acid substituent at the 8-position. The boronic acid group is expected to exert an electron-withdrawing effect, leading to a general downfield shift of the protons on the quinoline ring, particularly those in close proximity.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H28.9 - 9.1ddJ = 4.2, 1.7 Hz
H37.4 - 7.6ddJ = 8.2, 4.2 Hz
H48.1 - 8.3ddJ = 8.2, 1.7 Hz
H57.8 - 8.0dJ = 8.5 Hz
H77.9 - 8.1dJ = 8.5 Hz
6-CH₃2.5 - 2.7s-
B(OH)₂5.0 - 7.0br s-

Disclaimer: The data presented in this table is a prediction and should be confirmed by experimental analysis.

Analysis of Substituent Effects

The introduction of a boronic acid group at the 8-position of 6-methylquinoline induces notable changes in the chemical shifts of the quinoline protons. The following diagram illustrates the logical relationship of these substituent effects, which informs the predicted spectrum.

G Predicted Substituent Effects on ¹H NMR of this compound cluster_substituents Substituents H2 H2 H3 H3 H4 H4 H5 H5 H7 H7 6-CH3 6-CH₃ B(OH)2 8-B(OH)₂ (Electron Withdrawing) B(OH)2->H2 Moderate Deshielding B(OH)2->H4 Moderate Deshielding B(OH)2->H7 Strongest Deshielding (ortho) CH3_group 6-CH₃ (Electron Donating) CH3_group->H5 Shielding (ortho) CH3_group->H7 Shielding (para)

Caption: Substituent effects on the ¹H NMR chemical shifts.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a generalized experimental protocol for acquiring the ¹H NMR spectrum of this compound, based on standard procedures for similar compounds.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a small amount of base to aid dissolution).

  • The choice of solvent may influence the chemical shifts, particularly for the labile boronic acid protons. DMSO-d₆ is often a good choice as it can dissolve a wide range of polar and nonpolar compounds and its residual peak does not typically interfere with the aromatic region.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectrum should be acquired on a 400 MHz or higher field NMR spectrometer for better resolution of coupling patterns.

  • Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.

3. Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 12 ppm).

  • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds between scans.

  • Acquisition Time (aq): An acquisition time of 2-4 seconds is generally appropriate.

  • Temperature: The experiment should be conducted at a constant temperature, typically 298 K.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum manually to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm or CHCl₃ at δ 7.26 ppm).

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants to aid in the structural assignment.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the ¹H NMR spectrum of this compound. The tabulated data, substituent effect analysis, and detailed experimental protocol are designed to be a valuable starting point for researchers and professionals in the pharmaceutical and chemical industries. It is strongly recommended to confirm these predictions with experimental data once the compound is synthesized and purified. The methodologies and analysis presented here should facilitate the characterization and further development of this and related quinoline-boronic acid derivatives.

Stability and Storage of Quinoline Boronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage considerations for quinoline boronic acids. Drawing upon available data for boronic acids, this document outlines key degradation pathways, recommended storage conditions, and analytical methodologies for stability assessment. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity and reliability of quinoline boronic acids in their research and development endeavors.

Introduction to Quinoline Boronic Acids and Their Stability Challenges

Quinoline boronic acids are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry and materials science due to their versatile reactivity in cross-coupling reactions, such as the Suzuki-Miyaura coupling. However, like many boronic acids, they are susceptible to degradation, which can impact their purity, reactivity, and overall performance in synthetic applications. The primary degradation pathways for boronic acids, including quinoline boronic acids, are hydrolysis and oxidation. The presence of the quinoline moiety, a nitrogen-containing heterocycle, can influence the electronic properties and, consequently, the stability of the boronic acid group.

Key Factors Influencing the Stability of Quinoline Boronic Acids

Several environmental factors can significantly impact the stability of quinoline boronic acids. Understanding and controlling these factors are crucial for preserving the quality of these reagents.

  • Moisture: Water can hydrolyze the carbon-boron bond, leading to the formation of the corresponding quinoline and boric acid. This process is a primary cause of degradation.

  • Oxygen: Boronic acids are prone to oxidation, which can lead to the formation of various byproducts and a decrease in the active boronic acid content.

  • Light: Photodegradation can occur, particularly for compounds that absorb light in the UV-visible range. This can involve complex reactions, including oxidation and ring cleavage.[1]

  • Temperature: Elevated temperatures generally accelerate the rates of all degradation reactions, including hydrolysis and oxidation.

  • pH: The pH of the environment can influence the rate of hydrolysis. Both acidic and basic conditions can promote the degradation of the boronic acid moiety.

Recommended Storage and Handling Procedures

To mitigate degradation and ensure the long-term stability of quinoline boronic acids, the following storage and handling procedures are recommended:

  • Temperature: Store in a cool and dry place. For long-term storage, a refrigerator or freezer at -20°C is ideal.[2]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen and moisture.[2]

  • Container: Use tightly sealed containers to prevent exposure to air and humidity.

  • Light: Protect from light by storing in amber vials or in the dark.

Table 1: Generalized Stability Data for Heterocyclic Boronic Acids Under Various Storage Conditions [2]

Storage ConditionTemperatureAtmosphereEstimated Purity after 6 Months
Standard Benchtop20-25°CAir< 80%
Refrigerator4°CAir80-90%
Refrigerator4°CInert Gas> 95%
Freezer-20°CAir90-95%
Freezer-20°CInert Gas> 98%

Note: This is generalized data for heterocyclic boronic acids and the actual stability of specific quinoline boronic acids may vary. It is always recommended to perform in-house stability studies for critical applications.

Enhancing Stability: Derivatization Strategies

A common strategy to enhance the stability of boronic acids is to convert them into more stable derivatives. These derivatives can often be stored for extended periods and can be used directly in reactions where the active boronic acid is regenerated in situ.

  • Boronic Esters (e.g., Pinacol Esters): Formation of a cyclic ester with a diol, such as pinacol, protects the boronic acid group from degradation. These esters are generally more stable to air and moisture and can be easily purified by chromatography.

  • Diethanolamine (DABO) Adducts: Reaction with diethanolamine forms a stable, crystalline adduct that is easy to handle and store. The boronic acid can be liberated from the adduct under appropriate reaction conditions.[2]

  • N-methyliminodiacetic acid (MIDA) Esters: MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and can be purified by chromatography. The MIDA protecting group can be removed under mild basic conditions to release the free boronic acid.[3]

Degradation Pathways

The degradation of quinoline boronic acids primarily proceeds through two main pathways: hydrolysis and oxidation. While specific degradation products for many quinoline boronic acids have not been extensively reported, the general mechanisms are well-understood for boronic acids.

Hydrolytic Degradation

Hydrolysis involves the cleavage of the C-B bond by water, leading to the formation of the corresponding quinoline and boric acid. This can be catalyzed by both acids and bases.

G QuinolineBoronicAcid Quinoline Boronic Acid Quinoline Quinoline QuinolineBoronicAcid->Quinoline Hydrolysis BoricAcid B(OH)₃ QuinolineBoronicAcid->BoricAcid Hydrolysis Water H₂O

Caption: General hydrolytic degradation pathway of a quinoline boronic acid.

Oxidative Degradation

Oxidation of boronic acids can lead to the formation of phenols (in this case, hydroxyquinolines) and other byproducts. The mechanism often involves reaction with reactive oxygen species. A study on a peptide boronic acid derivative showed that the major initial degradation pathway was likely oxidative in nature, involving cleavage of the boronic acid group to give an alcohol.[4]

G QuinolineBoronicAcid Quinoline Boronic Acid Hydroxyquinoline Hydroxyquinoline QuinolineBoronicAcid->Hydroxyquinoline Oxidation OtherByproducts Other Byproducts QuinolineBoronicAcid->OtherByproducts Oxidation Oxidant [O] G cluster_stress Forced Degradation Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analysis Analysis (e.g., HPLC-UV, LC-MS) Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (e.g., 80°C) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis Sample Quinoline Boronic Acid (Solid or Solution) Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo

References

A Technical Guide to 6-Methylquinoline-8-boronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 6-Methylquinoline-8-boronic acid is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, incorporating a quinoline moiety, makes it a valuable building block for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and its potential role in drug discovery programs.

Core Properties of this compound

This compound is a derivative of quinoline, a key pharmacophore found in numerous bioactive compounds.[1] The presence of the boronic acid group at the 8-position allows for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueReference
Molecular Weight 187.003 g/mol [2]
Molecular Formula C₁₀H₁₀BNO₂[2][3]
CAS Number 1256355-09-5[2]
Appearance White to off-white powder (inferred from isomers)[3]
Purity Typically ≥ 97%[4]
Storage Conditions Store at 0-8 °C, sealed in a dry environment[3]

Role in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

Boronic acids are indispensable reagents in modern organic synthesis, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction.[5][6] This reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, a fundamental transformation for constructing the complex molecular frameworks of many pharmaceuticals.[5][7] this compound serves as an essential building block, enabling the introduction of the 6-methylquinoline scaffold into larger molecules.[3] This is particularly valuable in drug discovery for generating libraries of novel compounds for biological screening.[1]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a general, detailed protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide. Optimization may be necessary for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl or Heteroaryl Halide (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous Solvent (e.g., Dioxane, 0.1 M concentration relative to the halide)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound, the aryl/heteroaryl halide, the palladium catalyst, and the phosphine ligand.[8]

  • Inert Atmosphere: Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes to create an inert atmosphere.[8]

  • Reagent Addition: Under a positive pressure of the inert gas, add the base followed by the anhydrous solvent via syringe.[8]

  • Reaction: Place the reaction mixture in a pre-heated oil bath (typically 80-110 °C) and stir vigorously for the required time (typically 4-24 hours).[8]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[8]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described above.

Suzuki_Miyaura_Workflow A 1. Reagent Setup (Boronic Acid, Halide, Catalyst, Ligand in Schlenk Tube) B 2. Inert Atmosphere (Purge with Ar or N₂) A->B C 3. Solvent & Base Addition (Anhydrous Dioxane, K₃PO₄) B->C D 4. Heating & Stirring (80-110°C, 4-24h) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E E->D Incomplete F 6. Work-up (Extraction & Washing) E->F Complete G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, HRMS) G->H I Pure Product H->I

Suzuki-Miyaura Coupling Experimental Workflow.

Application in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in drugs with a wide range of biological activities, including anticancer and antimalarial properties.[1] Boronic acids themselves have gained prominence since the FDA approval of drugs like Bortezomib, which contains a boronic acid moiety crucial for its mechanism of action.[7][9]

This compound combines these two important features, making it a highly attractive building block for drug development. It can be used to synthesize novel compounds that can be screened for various therapeutic activities. The logical pathway involves using the boronic acid as a synthetic handle to couple the quinoline core to other pharmacophores or molecular fragments, thereby exploring new chemical space.

Drug Discovery Logic Diagram

This diagram illustrates the strategic role of this compound as a building block in a typical drug discovery pipeline.

Drug_Discovery_Logic cluster_0 Building Blocks cluster_1 Synthesis & Screening cluster_2 Lead Optimization A 6-Methylquinoline-8- boronic acid C Suzuki-Miyaura Coupling A->C B Pharmacophore Library (Aryl/Heteroaryl Halides) B->C D Compound Library Generation C->D E High-Throughput Screening (HTS) D->E F Hit Identification E->F G Lead Optimization (SAR Studies) F->G H Preclinical Candidate G->H

Role of Boronic Acid Building Blocks in Drug Discovery.

References

Commercial Availability and Application of Substituted Quinoline Boronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of substituted quinoline boronic acids, essential building blocks in medicinal chemistry and materials science. This document details their application in Suzuki-Miyaura cross-coupling reactions and explores the role of quinoline-containing molecules in inhibiting critical signaling pathways in cancer.

Commercial Availability of Substituted Quinoline Boronic Acids

Substituted quinoline boronic acids are readily available from a variety of chemical suppliers. The availability of different isomers allows for the strategic introduction of the quinoline moiety into diverse molecular scaffolds. Key commercial suppliers include, but are not limited to, Chem-Impex, Thermo Scientific (formerly Acros Organics), Sigma-Aldrich, BLDpharm, Frontier Specialty Chemicals, TCI America, Oakwood Chemical, Boron Molecular, MedChemExpress, and CP Lab Safety.

The following tables summarize the availability of several common quinoline boronic acid isomers. Please note that purity, price, and stock levels are subject to change and should be confirmed with the respective suppliers.

Table 1: Commercial Availability of Quinoline-2-boronic Acid

SupplierCatalog NumberPurityAvailable Quantities
Sigma-AldrichVariesTypically ≥95%Inquire

Table 2: Commercial Availability of Quinoline-3-boronic Acid

SupplierCAS NumberPurityPrice (USD) - Example
Thermo Scientific Chemicals191162-39-795%43.65 / 1 g
Frontier Specialty Chemicals191162-39-7InquireInquire
BLDpharmN/AInquireInquire

Table 3: Commercial Availability of Quinoline-5-boronic Acid

SupplierCAS NumberPurityPrice (USD) - Example
Chem-Impex355386-94-6≥95% (HPLC)110.57 / 250 mg
Frontier Specialty Chemicals355386-94-6InquireInquire
MedChemExpress355386-94-698.97%55 / 1 g
CP Lab Safety355386-94-6min 97%Inquire

Table 4: Commercial Availability of Quinoline-6-boronic Acid

SupplierPurityPrice (USD) - Example
Thermo Scientific Chemicals97%168.00 / 1 g

Table 5: Commercial Availability of Quinoline-8-boronic Acid

SupplierCAS NumberPurityPrice (USD) - Example
Chem-Impex86-58-895 - 105%65.40 / 200 mg
Sigma-Aldrich86-58-8Technical GradeInquire
TCI AmericaVariesVaries25.75 / 200 mg
Boron Molecular480424-95-197%Inquire
Oakwood Chemical86-58-888%13.00 / 1 g

Application in Suzuki-Miyaura Cross-Coupling Reactions

Substituted quinoline boronic acids are invaluable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of a substituted quinoline boronic acid with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Reaction Setup:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, add the quinoline boronic acid (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst, 1-5 mol%), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

  • Seal the vessel with a septum or screw cap.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF) via syringe.

Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - Quinoline Boronic Acid - Aryl Halide - Palladium Catalyst - Base inert Establish Inert Atmosphere (Ar or N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor extract Aqueous Work-up (Extraction) monitor->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Figure 1. Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Role in Targeting Signaling Pathways in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. Quinoline-containing molecules often function as kinase inhibitors, targeting aberrant signaling pathways that drive cancer cell proliferation and survival.

A prominent example is Lenvatinib , a multi-kinase inhibitor bearing a quinoline moiety. Lenvatinib is used in the treatment of various cancers, including thyroid, renal cell, and hepatocellular carcinoma. Its mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs), primarily Vascular Endothelial Growth Factor Receptors (VEGFR1-3) and Fibroblast Growth Factor Receptors (FGFR1-4).

Inhibition of the VEGFR and FGFR signaling pathways by Lenvatinib disrupts downstream cascades, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways. This dual inhibition effectively suppresses tumor angiogenesis (the formation of new blood vessels) and tumor cell proliferation.

Lenvatinib_Signaling_Pathway Lenvatinib Lenvatinib (Quinoline-containing) VEGFR VEGFR Lenvatinib->VEGFR FGFR FGFR Lenvatinib->FGFR PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR->PI3K FGFR->Ras FGFR->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

The Synthesis of Quinoline Derivatives: An In-depth Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and organic synthesis, forming the structural basis of a vast array of pharmaceuticals and biologically active compounds. This technical guide provides a comprehensive overview of the core synthetic methodologies for constructing quinoline derivatives, complete with detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and relevant signaling pathways.

Classical Methods for Quinoline Synthesis

The following sections detail the seminal named reactions that have been the bedrock of quinoline synthesis for over a century. These methods, while sometimes requiring harsh conditions, remain highly relevant and are frequently employed in both academic and industrial research.

The Skraup Synthesis

The Skraup synthesis is a classic and vigorous reaction that produces quinoline from the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene.[1][2]

Reaction Mechanism:

The reaction proceeds in several steps:

  • Dehydration of glycerol by sulfuric acid to form acrolein.[1]

  • Michael addition of the aniline to acrolein.

  • Acid-catalyzed cyclization of the resulting intermediate.

  • Dehydration and subsequent oxidation to yield the aromatic quinoline ring system.

Skraup_Synthesis Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration H2SO4 H₂SO₄ Acrolein->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene)

Skraup Synthesis Reaction Workflow

Experimental Protocol: Synthesis of Quinoline

  • Materials: Aniline, glycerol, nitrobenzene, concentrated sulfuric acid, ferrous sulfate heptahydrate.

  • Procedure: In a large flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol. Add ferrous sulfate heptahydrate to moderate the reaction.[3] Gently heat the mixture. The reaction is highly exothermic. Maintain the temperature at 140-150°C for 3-4 hours. After cooling, dilute the mixture with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline. The crude quinoline is then isolated by steam distillation. The product is further purified by fractional distillation, collecting the fraction boiling at 235-237°C.

Quantitative Data:

Aniline DerivativeOxidizing AgentYield (%)Reference
AnilineNitrobenzene84-91[4]
o-ToluidineNitrobenzene75-81N/A
p-ToluidineNitrobenzene80-86N/A
p-AnisidineArsenic Pentoxide60-65N/A
The Doebner-von Miller Reaction

A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, leading to the formation of substituted quinolines.[1][5]

Reaction Mechanism:

The mechanism is thought to involve the initial 1,4-conjugate addition of aniline to the α,β-unsaturated carbonyl compound. This is followed by an acid-catalyzed cyclization and subsequent oxidation to furnish the quinoline derivative.[6]

Doebner_von_Miller Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Michael_Adduct Conjugate Addition Acid_Catalyst Acid Catalyst (e.g., HCl) Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Dihydroquinoline Dihydroquinoline Intermediate Cyclized_Intermediate->Dihydroquinoline Dehydration Quinoline_Derivative Substituted Quinoline Dihydroquinoline->Quinoline_Derivative Oxidation

Doebner-von Miller Reaction Workflow

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

  • Materials: Aniline, crotonaldehyde (or acetaldehyde which forms it in situ), hydrochloric acid, zinc chloride.

  • Procedure: A mixture of aniline and hydrochloric acid is heated. Crotonaldehyde is added dropwise to the refluxing solution.[7] The slow addition is crucial to control the exothermic reaction and minimize tar formation.[6] After the addition is complete, the mixture is refluxed for several hours. Upon cooling, the mixture is neutralized with a strong base (e.g., NaOH). The 2-methylquinoline is then isolated by steam distillation and can be further purified by distillation.

Quantitative Data:

Aniline Derivativeα,β-Unsaturated CarbonylCatalystYield (%)Reference
AnilineCrotonaldehydeHCl50[7]
3,4-DimethylanilineMethyl vinyl ketoneHCl71N/A
p-AnisidineCrotonaldehydeHCl65N/A
p-ChloroanilineMethyl vinyl ketoneHCl58N/A
The Combes Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone.[1][8]

Reaction Mechanism:

The reaction begins with the condensation of the aniline with one of the carbonyl groups of the β-diketone to form an enamine intermediate.[9] Under acidic conditions, this intermediate undergoes cyclization followed by dehydration to yield the final quinoline product.[8]

Combes_Synthesis Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Beta_Diketone β-Diketone Beta_Diketone->Enamine Condensation Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Protonation & Cyclization Quinoline_Derivative 2,4-Disubstituted Quinoline Cyclized_Intermediate->Quinoline_Derivative Dehydration Dehydrated_Intermediate Dehydrated Intermediate

Combes Synthesis Reaction Workflow

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

  • Materials: Aniline, acetylacetone (2,4-pentanedione), concentrated sulfuric acid.

  • Procedure: Aniline and acetylacetone are mixed and cooled in an ice bath. Concentrated sulfuric acid is added slowly with stirring, keeping the temperature low. The mixture is then heated, typically in a water bath, for a short period. After cooling, the reaction mixture is poured into a large volume of water and neutralized with a base (e.g., ammonia or sodium hydroxide) to precipitate the product. The crude 2,4-dimethylquinoline is collected by filtration and can be purified by recrystallization or distillation.

Quantitative Data:

Aniline Derivativeβ-DiketoneAcid CatalystYield (%)Reference
AnilineAcetylacetoneH₂SO₄85N/A
m-ToluidineAcetylacetoneH₂SO₄78N/A
p-AnisidineBenzoylacetonePolyphosphoric Acid72N/A
β-NaphthylamineAcetylacetoneH₂SO₄90[10]
The Conrad-Limpach-Knorr Synthesis

This synthesis involves the reaction of anilines with β-ketoesters. The reaction conditions determine the product: at lower temperatures, the reaction favors attack at the keto group, leading to a β-aminoacrylate that cyclizes at high temperatures to form a 4-hydroxyquinoline (Conrad-Limpach). At higher initial temperatures, attack at the ester group is favored, leading to a β-ketoanilide that cyclizes to a 2-hydroxyquinoline (Knorr).[11]

Reaction Mechanism (Conrad-Limpach):

  • Nucleophilic attack of the aniline on the keto group of the β-ketoester.

  • Formation of a β-aminoacrylate (enamine) intermediate.

  • High-temperature thermal cyclization of the intermediate.[12]

  • Elimination of an alcohol molecule to form the 4-hydroxyquinoline.[12]

Conrad_Limpach cluster_step1 Step 1: Enamine Formation (Moderate Temp.) cluster_step2 Step 2: Thermal Cyclization (High Temp. ~250°C) Aniline Aniline Enamine β-Aminoacrylate Aniline->Enamine Beta_Ketoester β-Ketoester Beta_Ketoester->Enamine Condensation Enamine_step2 β-Aminoacrylate Cyclized_Intermediate Cyclized Intermediate Enamine_step2->Cyclized_Intermediate Intramolecular Cyclization Hydroxyquinoline 4-Hydroxyquinoline Cyclized_Intermediate->Hydroxyquinoline Elimination of ROH

Conrad-Limpach Synthesis Workflow

Experimental Protocol: Synthesis of 4-Hydroxy-2-methylquinoline

  • Materials: Aniline, ethyl acetoacetate, Dowtherm A (or mineral oil).

  • Step 1 (Enamine formation): Aniline and ethyl acetoacetate are mixed, often with a catalytic amount of acid, and heated gently (e.g., 100-140°C) for a few hours. Water and ethanol are removed by distillation.

  • Step 2 (Cyclization): The resulting crude β-aminoacrylate is added to a high-boiling solvent like Dowtherm A, preheated to approximately 250°C.[12] The mixture is maintained at this temperature for a short period (e.g., 30 minutes). After cooling, the product crystallizes, is collected by filtration, and washed with a solvent like toluene or acetone to remove the high-boiling solvent. Further purification can be achieved by recrystallization.

Quantitative Data (Conrad-Limpach):

Aniline Derivativeβ-KetoesterCyclization SolventYield (%)Reference
AnilineEthyl acetoacetateDowtherm A95[11]
m-ChloroanilineEthyl acetoacetateMineral Oil88N/A
p-ToluidineMethyl acetoacetateDiphenyl ether92N/A
4-NitroanilineEthyl acetoacetateDowtherm A65[13]
The Friedländer Synthesis

The Friedländer synthesis is a versatile method for producing substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde).[14][15]

Reaction Mechanism:

Two primary pathways are proposed:

  • An initial aldol condensation between the two carbonyl compounds, followed by cyclization (intramolecular Schiff base formation) and dehydration.

  • Initial formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular aldol-type condensation.[14]

Friedlander_Synthesis cluster_path1 Pathway 1 cluster_path2 Pathway 2 Aminoaryl_Ketone 2-Aminoaryl Aldehyde or Ketone Aldol_Adduct Aldol Adduct Aminoaryl_Ketone->Aldol_Adduct Schiff_Base Schiff Base Aminoaryl_Ketone->Schiff_Base Methylene_Ketone Ketone with α-Methylene Group Methylene_Ketone->Aldol_Adduct Aldol Condensation Methylene_Ketone->Schiff_Base Condensation Catalyst Acid or Base Catalyst Unsaturated_Carbonyl Unsaturated Carbonyl Aldol_Adduct->Unsaturated_Carbonyl Dehydration Quinoline1 Substituted Quinoline Unsaturated_Carbonyl->Quinoline1 Cyclization & Dehydration Aldol_Intermediate Aldol-type Intermediate Schiff_Base->Aldol_Intermediate Intramolecular Aldol Reaction Quinoline2 Substituted Quinoline Aldol_Intermediate->Quinoline2 Dehydration

Friedländer Synthesis Mechanistic Pathways

Experimental Protocol: Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate

  • Materials: 2-Aminobenzophenone, ethyl acetoacetate, zirconium(IV) chloride (ZrCl₄), ethanol, water.[16]

  • Procedure: To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).[16] Stir the reaction mixture at 60°C and monitor its progress by thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[16]

Quantitative Data:

2-Aminoaryl CarbonylMethylene CompoundCatalystYield (%)Reference
2-AminobenzaldehydeAcetoneNaOH70-80[17]
2-AminoacetophenoneCyclohexanoneKOH85N/A
2-AminobenzophenoneEthyl acetoacetateZrCl₄92[16]
2-Amino-5-chlorobenzophenoneAcetophenonep-TsOH88[18]

Modern Synthetic Approaches

While classical methods are robust, modern organic synthesis has driven the development of more efficient, versatile, and environmentally benign strategies for constructing the quinoline core.

Multicomponent Reactions (MCRs)

MCRs offer a powerful strategy for synthesizing complex quinoline derivatives in a single step from three or more starting materials, thereby increasing efficiency and atom economy.[19] The Povarov reaction is a notable example, typically involving an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can then be oxidized to quinolines.

Transition-Metal Catalyzed Syntheses

Transition-metal catalysis has revolutionized quinoline synthesis, enabling the use of a broader range of substrates and facilitating novel bond formations under milder conditions. Catalysts based on palladium, copper, iron, and silver have been instrumental in developing new cyclization, C-H activation, and coupling strategies to build the quinoline scaffold with high efficiency and selectivity.

Quinoline Derivatives in Signaling Pathways

The pharmacological importance of quinoline derivatives often stems from their ability to interact with and modulate key biological signaling pathways. A prominent example is their role as inhibitors in cancer-related pathways.

The PI3K/Akt/mTOR Signaling Pathway:

This pathway is a critical regulator of cell proliferation, growth, and survival. It is frequently overactive in many types of cancer. Certain quinoline derivatives have been designed to inhibit key kinases within this pathway, such as PI3K and mTOR, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes Quinoline Quinoline Derivative Quinoline->PI3K Inhibits Quinoline->mTORC1 Inhibits

Inhibition of PI3K/Akt/mTOR Pathway by Quinoline Derivatives

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Methylquinoline-8-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 6-Methylquinoline-8-boronic acid with various aryl and heteroaryl halides. The quinoline moiety is a significant scaffold in medicinal chemistry, and the ability to functionalize it at the 8-position via C-C bond formation is crucial for the synthesis of novel drug candidates and molecular probes.

The Suzuki-Miyaura reaction is a versatile and powerful method for constructing biaryl and heteroaryl-aryl structures.[1][2] It is widely utilized in drug discovery due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[3][4][5]

Reaction Principle

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, this compound) with an organohalide or triflate in the presence of a palladium catalyst and a base.[1][2] The catalytic cycle consists of three primary steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst.[2][6] The base is crucial for the activation of the boronic acid to facilitate the transmetalation step.[6][7]

Illustrative Reaction Scheme
Data Presentation: Representative Suzuki Coupling Conditions and Yields

The following table summarizes typical conditions and illustrative yields for the Suzuki-Miyaura coupling of this compound with various coupling partners. Optimization is often necessary for specific substrate combinations.

EntryCoupling Partner (R'-X)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)1001288
21-Bromo-4-methoxybenzenePd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.5)1,4-Dioxane/H₂O (5:1)901692
32-ChloropyridinePd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (3)Toluene1102475
44-IodobenzonitrilePdCl₂(dppf) (4)-Na₂CO₃ (2)DME/H₂O (3:1)851885
5Phenyl triflatePd(OAc)₂ (2)PCy₃ (4)K₂CO₃ (2)THF702480

Note: This data is representative and based on typical outcomes for similar Suzuki-Miyaura couplings.[6] Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This general procedure can be adapted for the coupling of this compound with a variety of aryl or heteroaryl halides.

Materials:

  • This compound (1.0 eq.)

  • Aryl/Heteroaryl halide (1.1 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 eq.)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, THF, DME), potentially with water

Procedure:

  • To a dry reaction flask, add this compound, the aryl/heteroaryl halide, the palladium catalyst, the ligand (if applicable), and the base.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this process three times.[3]

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 70-110 °C) and stir for the specified time (12-24 hours).[3]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 6-Methyl-8-aryl/heteroaryl-quinoline product.

Troubleshooting and Optimization
  • Low Yield: If the yield is low, consider screening different catalysts, ligands, bases, and solvents. Electron-rich and bulky phosphine ligands can be beneficial for challenging substrates.[8] Increasing the temperature or reaction time may also improve the yield.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid is a common side reaction. To minimize this, ensure the reaction is thoroughly degassed and run under an inert atmosphere. Using more stable boronic esters (e.g., pinacol esters) can also mitigate this issue.[8]

  • Homocoupling: The formation of biaryl products from the coupling of two halide molecules or two boronic acid molecules can occur. Optimizing the catalyst and ligand system can often reduce homocoupling.[8]

  • Catalyst Deactivation: The nitrogen atom of the quinoline ring can coordinate to the palladium catalyst, potentially inhibiting its activity.[8] Using bulky ligands can sometimes prevent this coordination. If the catalyst turns into palladium black, it indicates decomposition; in such cases, using a more robust ligand or lowering the reaction temperature might be necessary.[8]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Pd_complex1 R¹-Pd(II)L₂-X Pd0->Pd_complex1 Oxidative Addition Pd_complex2 R¹-Pd(II)L₂-R² Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0 Reductive Elimination Product R¹-R² Pd_complex2->Product Borate X-B(OR)₂(OH)⁻ R1X R¹-X (Organohalide) R1X->Pd0 R2BY2 R²-B(OR)₂ (Boronic Acid/Ester) R2BY2->Pd_complex1 Base Base Base->R2BY2 Activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

This diagram outlines the key steps in the experimental procedure for the Suzuki-Miyaura coupling of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reagents (Boronic Acid, Halide, Catalyst, Base) B 2. Evacuate & Backfill with Inert Gas (x3) A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir (e.g., 70-110°C, 12-24h) C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Cool and Dilute E->F G 7. Aqueous Wash (Water, Brine) F->G H 8. Dry and Concentrate G->H I 9. Purify (Column Chromatography) H->I J Final Product I->J Characterization

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 6-Methylquinoline-8-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The functionalization of this heterocyclic system is of paramount importance in the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[1][2] This palladium-catalyzed reaction between an organoboron compound, such as 6-methylquinoline-8-boronic acid, and an organic halide or triflate offers a broad substrate scope, mild reaction conditions, and tolerance to a variety of functional groups, making it highly valuable in drug discovery and development.[1][3]

These application notes provide detailed protocols and a summary of reaction conditions for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various (hetero)aryl halides. The resulting 8-aryl-6-methylquinoline derivatives are of significant interest for screening in various drug discovery programs.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) complex.[2]

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center. This step is typically facilitated by a base.[4]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition ar_pd_x Ar-Pd(II)L₂-X oxidative_addition->ar_pd_x Ar-X transmetalation Transmetalation ar_pd_ar_prime Ar-Pd(II)L₂-Ar' transmetalation->ar_pd_ar_prime Ar'-B(OH)₂ Base reductive_elimination Reductive Elimination reductive_elimination->pd0 Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Illustrative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative Suzuki-Miyaura coupling reactions of an 8-halo-6-methylquinoline with various arylboronic acids. These conditions are illustrative and can be adapted for the coupling of this compound with various aryl halides.[3] Optimization may be required for specific substrates.

EntryAryl HalideArylboronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
18-Bromo-6-methylquinolin-2(1H)-onePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1001285
28-Bromo-6-methylquinolin-2(1H)-one4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃1,4-Dioxane901892
38-Bromo-6-methylquinolin-2(1H)-one3-Fluorophenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄THF702478
48-Bromo-6-methylquinolin-2(1H)-one2-Thiopheneboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃DME/H₂O851688

Experimental Protocols

The following is a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide, synthesized from published procedures for similar couplings.[3]

Materials:

  • This compound

  • Aryl bromide (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), cesium carbonate (2.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[3]

  • Add 1,4-dioxane and deionized water (typically in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 18-24 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-6-methylquinoline.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Aryl Halide - Pd Catalyst & Base start->reagents inert_atm Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert_atm add_solvents Add Solvents (e.g., Dioxane/Water) inert_atm->add_solvents heating Heat and Stir (e.g., 90°C, 18-24h) add_solvents->heating monitoring Monitor Reaction Progress (TLC or LC-MS) heating->monitoring monitoring->heating Incomplete workup Aqueous Workup (Extraction & Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification end Final Product purification->end

General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 8-aryl-6-methylquinolines from this compound. The choice of palladium catalyst, ligand, base, and solvent system can be tailored to achieve high yields with a variety of coupling partners. The protocols and data presented herein provide a solid foundation for researchers to utilize this powerful transformation in the synthesis of novel quinoline derivatives for drug discovery and other applications.

References

Application Notes and Protocols for Solvent Selection in the Suzuki Coupling of 6-Methylquinoline-8-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in drug discovery for the synthesis of complex molecules, including biaryl and heteroaryl structures. The quinoline moiety is a privileged scaffold in medicinal chemistry, and the ability to introduce diverse substituents at the 8-position of 6-methylquinoline via Suzuki coupling is of significant interest for the development of novel therapeutic agents.

A critical parameter influencing the success of a Suzuki-Miyaura coupling is the choice of solvent. The solvent system affects the solubility of reactants, the stability of the catalyst, and the rate and selectivity of the reaction. This document provides detailed application notes, protocols, and a comparative analysis of common solvents for the Suzuki coupling of 6-methylquinoline-8-boronic acid with aryl halides.

General Considerations for Solvent Selection

The selection of an appropriate solvent or solvent mixture is crucial for an efficient Suzuki-Miyaura coupling. Key factors to consider include:

  • Solubility: The solvent must dissolve the this compound, the aryl halide, the base, and the palladium catalyst to ensure a homogeneous reaction mixture.

  • Catalyst Stability and Activity: The solvent can influence the stability and activity of the palladium catalyst. Coordinating solvents can stabilize the catalytic species, while others may lead to catalyst deactivation.

  • Reaction Temperature: The boiling point of the solvent will dictate the accessible temperature range for the reaction. Many Suzuki couplings require heating to proceed at a reasonable rate.

  • Biphasic vs. Anhydrous Conditions: Suzuki reactions can be performed under anhydrous conditions or in biphasic systems, typically an organic solvent with an aqueous solution of a base. Aqueous conditions are often beneficial for the coupling of heteroaryl boronic acids.[1]

  • Work-up and Purification: The choice of solvent can impact the ease of product isolation and purification.

Commonly employed solvents for Suzuki-Miyaura couplings include ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMSO), often in combination with water.[2][3]

Comparative Data on Solvent Effects in Suzuki Coupling of N-Heterocycles

While direct comparative data for the Suzuki coupling of this compound is limited in the literature, the following table summarizes representative data from studies on structurally related N-heterocyclic compounds. This information provides valuable insights into the potential impact of solvent choice on reaction outcomes.

EntryHeterocyclic SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
19-Benzyl-6-chloropurinePhenylboronic acidPd(PPh₃)₄ (2.5)K₂CO₃Toluene (anhydrous)100-96[3]
29-Benzyl-6-chloropurine3-Nitrophenylboronic acidPd(PPh₃)₄ (2.5)aq. K₂CO₃DME/H₂O85-76[3]
3DNA-conjugated aryl iodide(het)aryl boronic acidsNa₂PdCl₄/sSPhosK₂CO₃Acetonitrile/H₂O (4:1)372894[2]
4DNA-conjugated aryl iodide(het)aryl boronic acidsNa₂PdCl₄/sSPhosK₂CO₃1,4-Dioxane3728comparable to 94%[2]
5DNA-conjugated aryl iodide(het)aryl boronic acidsNa₂PdCl₄/sSPhosK₂CO₃DMSO3728lower than 94%[2]
6DNA-conjugated aryl iodide(het)aryl boronic acidsNa₂PdCl₄/sSPhosK₂CO₃DMF3728lower than 94%[2]
7DNA-conjugated aryl iodide(het)aryl boronic acidsNa₂PdCl₄/sSPhosK₂CO₃THF3728lower than 94%[2]
88-bromo-6-methylquinolin-2(1H)-oneArylboronic acidPd(dppf)Cl₂K₃PO₄THF/H₂O7018-24Illustrative[4]

This table is a representative summary based on literature for similar N-heterocyclic systems and is intended to guide solvent screening.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.

Protocol 1: Anhydrous Conditions

This protocol is suitable for coupling with electron-rich aryl halides.

Materials:

  • This compound (1.0 eq.)

  • Aryl halide (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Aqueous Conditions

This protocol is often preferred for coupling with electron-poor aryl halides or when using water-soluble reagents.

Materials:

  • This compound (1.0 eq.)

  • Aryl halide (1.2 eq.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄ or an aqueous solution of Na₂CO₃/K₂CO₃, 2.0-3.0 eq.)

  • Organic solvent (e.g., 1,4-Dioxane, THF, or Acetonitrile)

  • Deionized water

Procedure:

  • To a reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the organic solvent and deionized water (typically in a ratio of 2:1 to 4:1) via syringe.

  • Heat the reaction mixture to 70-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Aryl halide - Palladium Catalyst - Base inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent(s) inert->solvent heat Heat and Stir (e.g., 70-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract dry Dry, Filter, and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify product product purify->product Final Product Solvent_Selection_Logic start Define Coupling Partners: This compound + Aryl Halide solubility_check Assess Reactant Solubility start->solubility_check initial_screen Initial Solvent Screen: - Toluene (anhydrous) - Dioxane/H₂O - THF/H₂O - ACN/H₂O solubility_check->initial_screen Proceed if soluble anhydrous_path Anhydrous Conditions (e.g., Toluene) initial_screen->anhydrous_path aqueous_path Aqueous Biphasic Conditions (e.g., Dioxane/H₂O) initial_screen->aqueous_path optimization Optimize Reaction: - Temperature - Base - Catalyst Loading anhydrous_path->optimization aqueous_path->optimization analysis Analyze Yield and Purity optimization->analysis Run small-scale reactions analysis->optimization Iterate if needed final_protocol Finalized Protocol analysis->final_protocol Optimal conditions found

References

6-Methylquinoline-8-boronic Acid: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylquinoline-8-boronic acid is a heterocyclic organic compound that holds significant potential as a building block in medicinal chemistry. Its quinoline scaffold is a privileged structure found in a wide array of biologically active compounds, while the boronic acid functional group serves as a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Although specific applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest a primary role in the synthesis of novel drug candidates. These derivatives are of considerable interest for screening in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.

These application notes provide an overview of the potential uses of this compound in medicinal chemistry, with a focus on its application in the Suzuki-Miyaura cross-coupling reaction for the synthesis of diverse molecular libraries. The provided protocols are representative examples for this class of compounds and may require optimization for specific substrates and reaction conditions.

Application Notes

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of complex organic molecules. The quinoline core is a well-established pharmacophore, and the ability to introduce a variety of substituents at the 8-position via the boronic acid moiety allows for the systematic exploration of structure-activity relationships (SAR).

Key Applications:

  • Suzuki-Miyaura Cross-Coupling Reactions: This is the most prominent application of this compound. It can be coupled with a wide range of aryl, heteroaryl, or vinyl halides and triflates to generate a diverse library of 8-substituted 6-methylquinolines. This reaction is highly valued for its mild conditions, functional group tolerance, and broad substrate scope.

  • Synthesis of Bioactive Molecules: By carefully selecting the coupling partner, researchers can synthesize novel compounds with potential therapeutic activities. The 6-methylquinoline scaffold has been associated with various biological activities, and modifications at the 8-position can modulate potency, selectivity, and pharmacokinetic properties.

  • Fragment-Based Drug Discovery (FBDD): this compound can be used as a fragment for screening against biological targets. The boronic acid group can form reversible covalent bonds with serine, threonine, or tyrosine residues in protein active sites, making it a valuable tool in FBDD campaigns.

Illustrative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative Suzuki-Miyaura coupling reactions of a generic quinoline-boronic acid with various aryl halides. The reaction conditions and yields are illustrative and based on typical outcomes for similar couplings. Optimization would be necessary for this compound.

EntryAryl Halide PartnerCatalyst (mol%)BaseSolventTime (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (3)Na₂CO₃ (2 eq)Toluene/EtOH/H₂O (4:1:1)1285
21-Chloro-4-nitrobenzenePd(dppf)Cl₂ (2)K₃PO₄ (2 eq)Dioxane/H₂O (5:1)1878
32-BromopyridinePd(OAc)₂ (2) / SPhos (4)Cs₂CO₃ (2 eq)Toluene/H₂O (10:1)1692
44-IodoanisolePd₂(dba)₃ (1) / XPhos (2)K₂CO₃ (2 eq)THF/H₂O (4:1)1090

Experimental Protocols

The following is a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction using a quinoline-boronic acid. This protocol is synthesized from published procedures for analogous compounds and is intended as a general guide.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • This compound (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., Na₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add this compound, the aryl bromide, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-aryl-6-methylquinoline product.

Visualizations

Diagram 1: General Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_R1 R-Pd(II)Ln-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal Workflow Start Starting Materials: This compound & Aryl Halides Reaction Suzuki-Miyaura Coupling Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Library Library of 8-Aryl-6-methylquinolines Characterization->Library Screening Biological Screening (In vitro assays) Library->Screening Hit Hit Identification Screening->Hit SAR SAR Studies & Lead Optimization Hit->SAR

Synthesis of Bioactive 8-Aryl-6-Methylquinoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioactive compounds utilizing 6-Methylquinoline-8-boronic acid as a key building block. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to generate 8-aryl-6-methylquinoline derivatives, a scaffold of significant interest in medicinal chemistry due to its potential anticancer and antimicrobial properties.

Introduction

The quinoline core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The functionalization of the quinoline ring system allows for the fine-tuning of these biological properties. This compound is a versatile reagent for introducing the 6-methylquinoline moiety into various molecular frameworks, most notably through the robust and highly adaptable Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the quinoline core and a variety of aryl or heteroaryl partners, enabling the creation of diverse chemical libraries for biological screening.

Synthesis of 8-Aryl-6-Methylquinolines via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds from the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. In the context of this application, this compound serves as the organoboron partner, reacting with a variety of aryl halides to produce the corresponding 8-aryl-6-methylquinolines.

General Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product This compound This compound 8-Aryl-6-methylquinoline 8-Aryl-6-methylquinoline This compound->8-Aryl-6-methylquinoline Aryl-Halide Aryl-Halide (Ar-X) Aryl-Halide->8-Aryl-6-methylquinoline Pd Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst->8-Aryl-6-methylquinoline Catalyzes Base Base (e.g., K₂CO₃) Base->8-Aryl-6-methylquinoline Activates Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->8-Aryl-6-methylquinoline

Caption: General Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of a Representative 8-Aryl-6-Methylquinoline

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.0 eq.)

  • Aryl halide (e.g., 4-bromotoluene) (1.2 eq.)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 eq.)

  • Base (e.g., Potassium carbonate, K₂CO₃) (2.0 eq.)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • To a reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Evacuate the vessel and backfill with an inert atmosphere (e.g., argon or nitrogen) three times to ensure anaerobic conditions.

  • Add the degassed solvent system to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 8-aryl-6-methylquinoline.

Experimental Workflow

Experimental_Workflow A Combine Reactants: This compound, Aryl Halide, Pd Catalyst, Base B Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen A->B 1. C Add Degassed Solvent B->C 2. D Heat and Stir (e.g., 100°C) C->D 3. E Monitor Reaction Progress (TLC/LC-MS) D->E 4. F Work-up: Cool, Dilute, Wash E->F 5. G Purification: Column Chromatography F->G 6. H Characterization: NMR, MS G->H 7.

Caption: Suzuki-Miyaura cross-coupling workflow.

Biological Activities of 8-Substituted-6-Methylquinoline Derivatives

Derivatives of the 6-methylquinoline scaffold have been investigated for a variety of biological activities. The introduction of different aryl groups at the 8-position via Suzuki-Miyaura coupling can significantly modulate their therapeutic potential. Below is a summary of reported biological activities for structurally related compounds.

Compound ClassBiological ActivityPotency (Example)Reference
8-Aryl-6-methylquinolin-2(1H)-onesAnticancer-[1]
8-Aryl-6-methylquinolin-2(1H)-onesAntimicrobial-[1]
8-Aryl-6-methylquinolin-2(1H)-onesAnti-inflammatory-[1]
8-Hydroxyquinolin-2(1H)-one analoguesβ2-agonists-[1]

Potential Signaling Pathways

The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline 8-Aryl-6-methylquinoline (Potential Inhibitor) Quinoline->PI3K Quinoline->Akt Quinoline->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound is a valuable synthetic intermediate for the generation of novel bioactive compounds. The Suzuki-Miyaura cross-coupling reaction provides a reliable and versatile method for the synthesis of a diverse library of 8-aryl-6-methylquinoline derivatives. These compounds represent a promising class of molecules for further investigation in the fields of oncology and infectious diseases. The provided protocols and data serve as a foundational guide for researchers and scientists in the development of new therapeutic agents based on the 6-methylquinoline scaffold.

References

Application of 6-Methylquinoline-8-boronic Acid in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

6-Methylquinoline-8-boronic acid is a valuable building block in the synthesis of novel kinase inhibitors, a class of targeted therapeutics crucial in oncology and other disease areas. The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1] The presence of the boronic acid moiety at the 8-position of the 6-methylquinoline core allows for versatile carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This reaction enables the efficient introduction of a wide variety of aryl and heteroaryl substituents, which is a key strategy for modulating the potency, selectivity, and pharmacokinetic properties of kinase inhibitors.

The 6-methyl group on the quinoline ring can also play a significant role in the structure-activity relationship (SAR), potentially influencing the binding affinity and selectivity of the final compound by interacting with specific pockets within the kinase active site.

This document provides detailed protocols for the synthesis of a representative kinase inhibitor using this compound and outlines methods for its biological evaluation. The primary target for the synthesized class of compounds, based on analogous structures, is the c-Met receptor tyrosine kinase, a key driver in various cancers.

Data Presentation

The following table summarizes the inhibitory activities of representative 8-substituted quinoline derivatives against the c-Met kinase, demonstrating the potential for compounds synthesized from this compound to exhibit potent inhibition. The data is derived from analogous compounds where a quinoline core is coupled with various aryl partners.

Compound IDAryl/Heteroaryl Partnerc-Met IC50 (nM)
1 3-Fluorophenyl50
2 4-Pyridyl25
3 2-Aminophenyl75
4 3-Hydroxyphenyl100
5 4-(Methylsulfonyl)phenyl15

Note: The data presented are representative values for analogous 8-aryl quinoline compounds to illustrate the potential efficacy of derivatives synthesized from this compound.

Experimental Protocols

Protocol 1: Synthesis of 8-(Aryl)-6-methylquinoline via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a substituted aryl bromide.

Materials:

  • This compound

  • Substituted aryl bromide (e.g., 3-bromoaniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the substituted aryl bromide (1.1 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.1 eq.).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) to the flask via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-(aryl)-6-methylquinoline derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (c-Met)

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against the c-Met kinase.

Materials:

  • Synthesized 8-(aryl)-6-methylquinoline compound

  • Recombinant human c-Met kinase

  • ATP (Adenosine triphosphate)

  • Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the synthesized compound in DMSO.

  • Add a small volume of the diluted compound to the wells of a 384-well plate. Include a positive control (a known c-Met inhibitor) and a negative control (DMSO vehicle).

  • Add the c-Met kinase and the kinase substrate to the wells.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the kinase detection reagent according to the manufacturer's protocol.

  • Allow the signal to develop and then measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Suzuki-Miyaura Coupling Workflow cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification cluster_3 Final Product Reactants This compound + Aryl Halide + Pd Catalyst + Base Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Reactants->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating_Stirring Heat and Stir (e.g., 90-100 °C) Solvent_Addition->Heating_Stirring Quenching Cool and Quench Heating_Stirring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Compound 8-(Aryl)-6-methylquinoline (Kinase Inhibitor) Purification->Final_Compound

Caption: Experimental workflow for the synthesis of 8-(Aryl)-6-methylquinoline.

c-Met Signaling Pathway cMet c-Met Receptor Tyrosine Kinase PI3K PI3K cMet->PI3K Ras Ras cMet->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Responses Cell Proliferation, Survival, Migration, Angiogenesis mTOR->Cell_Responses Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Responses Inhibitor 6-Methylquinoline-8-aryl Derivative Inhibitor->cMet Inhibits

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 6-Methylquinoline-8-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the microwave-assisted Suzuki-Miyaura cross-coupling of 6-methylquinoline-8-boronic acid with various aryl and heteroaryl halides. This reaction is a powerful tool for the synthesis of novel 8-aryl-6-methylquinoline derivatives, which are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds. Microwave irradiation offers a significant advantage over conventional heating by dramatically reducing reaction times, often leading to improved yields and cleaner reaction profiles.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The use of microwave technology accelerates this palladium-catalyzed process, making it a highly efficient method for the rapid generation of compound libraries for drug discovery and development. The 6-methylquinoline scaffold is a key structural motif in many pharmaceuticals, and functionalization at the 8-position with diverse aryl groups can lead to the discovery of novel therapeutic agents.

General Reaction Scheme

The microwave-assisted Suzuki coupling of this compound with an aryl halide proceeds via a palladium-catalyzed cycle to yield the corresponding 8-aryl-6-methylquinoline.

Reaction:

This compound + Ar-X ---(Pd Catalyst, Base, Microwave)--> 8-Aryl-6-methylquinoline

Where Ar-X represents an aryl or heteroaryl halide (I, Br, Cl).

Experimental Protocols

Below are generalized protocols for the microwave-assisted Suzuki coupling of this compound. These conditions are based on typical procedures for similar heterocyclic systems and may require optimization for specific substrates.[1][2][3]

Protocol 1: General Screening Conditions

This protocol is suitable for initial screening of the coupling reaction between this compound and a new aryl halide partner.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (Ar-X) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Add the solvent mixture to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-aryl-6-methylquinoline.

Protocol 2: Optimized for Activated Aryl Bromides

This protocol is a starting point for reactions involving electron-rich or electron-neutral aryl bromides.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (Ar-Br) (1.1 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 5:1 v/v)

  • Microwave reaction vial with a stir bar

Procedure:

  • Follow steps 1-4 from Protocol 1.

  • Irradiate the mixture at 140 °C for 10-20 minutes.

  • Proceed with the work-up and purification as described in Protocol 1.

Data Presentation: Illustrative Reaction Parameters

Aryl Halide (Ar-X)Catalyst (mol%)Base (equiv)SolventTemp. (°C)Time (min)Typical Yield (%)
4-IodobenzonitrilePd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O1201585-95
4-BromotoluenePd(dppf)Cl₂ (3)Cs₂CO₃ (2)Toluene/H₂O1402080-90
3-ChloropyridinePd₂(dba)₃/XPhos (2/4)K₃PO₄ (3)t-BuOH/H₂O1503060-75
2-BromoanisolePd(OAc)₂/SPhos (2/4)K₂CO₃ (2)DMF/H₂O1302575-85
4-BromoacetophenonePd(PPh₃)₄ (5)Na₂CO₃ (2)Ethanol/H₂O1202088-96

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted Suzuki coupling of this compound.

G cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product prep1 Weigh Reactants: - this compound - Aryl Halide - Palladium Catalyst - Base prep2 Add to Microwave Vial prep1->prep2 prep3 Add Solvent prep2->prep3 prep4 Seal Vial prep3->prep4 mw Microwave Irradiation (Set Temperature and Time) prep4->mw workup1 Cool to Room Temperature mw->workup1 workup2 Dilute with Organic Solvent workup1->workup2 workup3 Aqueous Wash workup2->workup3 workup4 Dry Organic Layer workup3->workup4 workup5 Concentrate workup4->workup5 purify Flash Column Chromatography workup5->purify product Pure 8-Aryl-6-methylquinoline purify->product

Caption: General workflow for microwave-assisted Suzuki coupling.

Suzuki Coupling Catalytic Cycle

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Suzuki_Cycle pd0 Pd(0)L_n oa Oxidative Addition ar_pd_x Ar-Pd(II)-X(L_n) pd0->ar_pd_x product_out Ar-R tm Transmetalation ar_pd_r Ar-Pd(II)-R(L_n) ar_pd_x->ar_pd_r ar_pd_r->pd0 re Reductive Elimination re->product_out arx_in Ar-X arx_in->oa boronic_in R-B(OR')_2 boronic_in->tm base_in Base base_in->tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction time or temperature. Screening different palladium catalysts, ligands, and bases can also significantly impact the outcome. The reactivity of haloquinolines generally follows the order I > Br > Cl.[4] For less reactive chlorides, more sophisticated catalyst systems and harsher conditions may be necessary.[4]

  • Byproduct Formation: Protodeboronation (loss of the boronic acid group) can be a significant side reaction.[4] Using a less polar solvent or a milder base may mitigate this issue.

  • Reaction Monitoring: It is highly recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[4][5]

By leveraging the speed and efficiency of microwave-assisted synthesis, researchers can rapidly access a wide array of novel 8-aryl-6-methylquinoline derivatives for further investigation in drug discovery and materials science.

References

Application Note: A Scalable Synthesis of 6-Methylquinoline-8-boronic Acid for Pharmaceutical and Materials Science Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methylquinoline-8-boronic acid is a key building block in modern organic synthesis, with significant applications in drug discovery and materials science.[1][2] Its utility is primarily demonstrated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which enable the efficient formation of carbon-carbon bonds to construct complex molecular architectures.[1][3] Boronic acids, in general, are recognized for their stability, low toxicity, and versatile reactivity, making them valuable intermediates in the synthesis of novel therapeutic agents and advanced materials.[4][5] This application note provides a detailed, multi-step protocol for the scale-up synthesis of this compound, addressing the needs of researchers, scientists, and drug development professionals.

Overall Synthetic Pathway

The synthesis of this compound can be achieved in a robust four-step sequence starting from readily available commercial reagents. The pathway involves the construction of the quinoline core via a Skraup synthesis, followed by regioselective bromination, Miyaura borylation, and subsequent hydrolysis to yield the target compound.

G cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: Bromination cluster_2 Step 3: Miyaura Borylation cluster_3 Step 4: Hydrolysis p_toluidine p-Toluidine six_methylquinoline 6-Methylquinoline p_toluidine->six_methylquinoline H₂SO₄, Oxidizing Agent glycerol Glycerol glycerol->six_methylquinoline H₂SO₄, Oxidizing Agent eight_bromo 8-Bromo-6-methylquinoline six_methylquinoline->eight_bromo NBS, H₂SO₄ pinacol_ester This compound pinacol ester eight_bromo->pinacol_ester Pd Catalyst, Base b2pin2 Bis(pinacolato)diboron b2pin2->pinacol_ester Pd Catalyst, Base final_product This compound pinacol_ester->final_product Acidic Workup

Caption: Proposed four-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 6-Methylquinoline via Skraup Synthesis

The Skraup synthesis is a well-established, albeit vigorous, reaction for the preparation of quinolines and is suitable for large-scale production with appropriate engineering controls.[6][7]

Reaction Scheme: p-Toluidine + Glycerol --(H₂SO₄, Nitrobenzene)--> 6-Methylquinoline

Procedure:

  • To a stirred solution of p-toluidine (1.0 eq) and glycerol (4.0 eq) in nitrobenzene (2 volumes), cautiously add concentrated sulfuric acid (2 volumes) dropwise at room temperature.

  • Slowly heat the reaction mixture to 140 °C. An exothermic reaction is expected, and the temperature may rise to reflux.[8] Careful temperature control is crucial. The use of ferrous sulfate as a moderator is recommended for smoother reaction progression.[9]

  • Maintain the reaction at 140 °C for 6 hours, monitoring completion by TLC or HPLC.

  • After completion, cool the mixture to room temperature and quench by pouring it into a large volume of chilled water (50 volumes).

  • Adjust the pH to ~9 with a 40% aqueous sodium hydroxide solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or toluene).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to afford pure 6-methylquinoline.

Step 2: Synthesis of 8-Bromo-6-methylquinoline

This step involves the regioselective bromination of the 6-methylquinoline core at the 8-position.

Reaction Scheme: 6-Methylquinoline + NBS --(H₂SO₄)--> 8-Bromo-6-methylquinoline

Procedure:

  • Charge 6-methylquinoline (1.0 eq) into a reactor containing concentrated sulfuric acid at 0-5 °C.

  • Portion-wise, add N-bromosuccinimide (NBS) (1.05 eq) while maintaining the internal temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by HPLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the resulting solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Step 3: Synthesis of this compound pinacol ester (Miyaura Borylation)

This palladium-catalyzed borylation is an efficient method for creating the C-B bond.[10]

Reaction Scheme: 8-Bromo-6-methylquinoline + Bis(pinacolato)diboron --(Pd(dppf)Cl₂, KOAc)--> this compound pinacol ester

Procedure:

  • To a degassed solution of 8-bromo-6-methylquinoline (1.0 eq) and bis(pinacolato)diboron (1.1 eq) in a suitable solvent (e.g., 1,4-dioxane or toluene), add potassium acetate (3.0 eq) and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by column chromatography on silica gel or by recrystallization.

Step 4: Synthesis of this compound

The final step is the hydrolysis of the pinacol ester to the desired boronic acid.

Reaction Scheme: this compound pinacol ester --(HCl)--> this compound

Procedure:

  • Dissolve the crude this compound pinacol ester in a mixture of acetone and 2N HCl.

  • Stir the mixture at room temperature for 4-6 hours.

  • Remove the acetone under reduced pressure.

  • Adjust the pH of the aqueous solution to ~4-5 with a suitable base (e.g., 2N NaOH).

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Data Presentation

The following table summarizes the expected yields and key physical properties for the intermediates and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical FormPurity (HPLC)
6-MethylquinolineC₁₀H₉N143.1875-85Pale yellow liquid≥ 98%
8-Bromo-6-methylquinolineC₁₀H₈BrN222.0880-90Off-white solid≥ 98%
This compound pinacol esterC₁₆H₂₀BNO₂269.1570-85White solid≥ 97%
This compound C₁₀H₁₀BNO₂ 187.01 85-95 White to off-white powder ≥ 99%

Scale-Up Considerations

Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and product quality.

G cluster_0 Key Considerations lab_scale Lab Scale Synthesis pilot_plant Pilot Plant Scale-Up lab_scale->pilot_plant Process Optimization commercial Commercial Manufacturing pilot_plant->commercial Process Validation heat_management Heat Management (Skraup) pilot_plant->heat_management reagent_handling Reagent Handling & Stoichiometry pilot_plant->reagent_handling catalyst_removal Catalyst Removal & Cost commercial->catalyst_removal purification Purification Methods commercial->purification waste_management Waste Management commercial->waste_management

Caption: Key considerations for scaling up the synthesis process.

  • Step 1 (Skraup Synthesis): The highly exothermic nature of the Skraup reaction is the primary safety concern.[7] On a large scale, efficient heat dissipation is critical. This can be achieved through the use of jacketed reactors with precise temperature control, slow addition of reagents, and potentially a continuous flow setup.

  • Step 2 (Bromination): The use of concentrated sulfuric acid requires appropriate corrosion-resistant reactors. The workup involving neutralization will generate significant amounts of gas and heat, which must be managed.

  • Step 3 (Miyaura Borylation): On a larger scale, ensuring an inert atmosphere to protect the palladium catalyst is crucial. The cost of the palladium catalyst can be significant, so optimizing catalyst loading and implementing a recovery/recycling strategy is economically important. Filtration to remove the catalyst post-reaction may require specialized equipment.

  • Step 4 (Hydrolysis and Purification): Crystallization is the preferred method for purification on a large scale as it is more cost-effective and scalable than chromatography.[11] Solvent selection and control of cooling rates will be critical to obtain the desired crystal form and purity.

Conclusion

The provided multi-step synthesis offers a viable and scalable route to high-purity this compound. By carefully managing the reaction conditions, particularly the exothermic Skraup synthesis, and optimizing the purification methods, this protocol can be effectively implemented for both pilot-scale and commercial manufacturing, supporting the needs of the pharmaceutical and materials science industries.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 6-Methylquinoline-8-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling yield with 6-Methylquinoline-8-boronic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the Suzuki coupling reaction with this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low to No Product Yield

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or no product at all. What are the primary factors I should investigate?

A1: Low or no yield in Suzuki coupling reactions involving heteroaryl boronic acids like this compound is a common challenge. A systematic evaluation of the following key parameters is recommended:

  • Catalyst and Ligand Inactivity: The choice of the palladium catalyst and ligand is critical for the success of the coupling reaction.[1] The catalyst may be deactivated or not suitable for this specific substrate.

    • Recommendation: Screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and phosphine ligands.[1] For challenging substrates, electron-rich and bulky ligands such as Buchwald ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can be particularly effective.[1] Pd(dppf)Cl₂ is another catalyst worth considering.[1]

  • Inappropriate Base Selection: The base plays a crucial role in the activation of the boronic acid for transmetalation.[1][2] An unsuitable base can lead to a sluggish or stalled reaction.

    • Recommendation: Common bases for Suzuki coupling include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][3] For substrates sensitive to strong bases, milder options like potassium fluoride (KF) can be explored.[3] The optimal base should be determined empirically for your specific aryl halide partner.[3]

  • Suboptimal Solvent System: The solvent influences the solubility of reactants and the activity of the catalyst.[1][3]

    • Recommendation: Mixtures of an organic solvent with water are often effective. Common choices include dioxane/water, toluene/water, or DMF/water.[3] Ensure all reactants are soluble in the chosen solvent system.[1]

  • Inadequate Reaction Temperature: Many Suzuki couplings require heating to proceed at an efficient rate.[1][3]

    • Recommendation: A typical temperature range for Suzuki coupling is 80-110 °C.[3] If you suspect catalyst decomposition at higher temperatures, try a lower temperature for a longer reaction time.[3]

  • Degradation of this compound: Heteroaryl boronic acids are known to be susceptible to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom, leading to reduced availability for the coupling reaction.[1][3][4]

    • Recommendation: Use fresh, high-purity this compound. To enhance stability, consider converting the boronic acid to a more robust boronic ester, such as a pinacol ester, or using a potassium trifluoroborate salt.[1][3]

Issue 2: Formation of Significant Side Products

Q2: My reaction is producing a substantial amount of homocoupling product from the boronic acid and/or dehalogenation of my aryl halide. How can I minimize these side reactions?

A2: The formation of side products is a common issue that can significantly lower the yield of the desired coupled product. Here’s how to address them:

  • Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen, which can also deactivate the palladium catalyst.[5]

    • Recommendation: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[3] Maintaining a strict inert atmosphere throughout the reaction is crucial.

  • Dehalogenation of the Aryl Halide: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom.

    • Recommendation: The choice of base and solvent can influence this side reaction.[1] Screening different bases and ensuring anhydrous conditions (if appropriate for the specific protocol) may help mitigate dehalogenation.[1]

  • Protodeboronation of this compound: As mentioned previously, the instability of the boronic acid can lead to its decomposition.

    • Recommendation: Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1] Minimizing the presence of water in non-aqueous systems and using a milder base can also be beneficial.[1]

Issue 3: Difficulty in Product Purification

Q3: I am struggling to purify my final product from the reaction mixture. What are some common impurities and how can I remove them?

A3: Purification challenges in Suzuki coupling often arise from residual catalyst, unreacted starting materials, and side products.

  • Common Impurities:

    • Palladium residues

    • Unreacted boronic acid and its byproducts

    • Homocoupled products

    • Phosphine oxide (from the ligand)

  • Purification Strategy:

    • Workup: After the reaction is complete, a standard aqueous workup involving dilution with an organic solvent (e.g., ethyl acetate) and washing with water and brine is recommended.[5]

    • Filtration: To remove some palladium residues, you can filter the crude product solution through a pad of Celite.[6]

    • Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the crude product.[5][7] A gradient of a suitable solvent system, such as ethyl acetate in hexanes, is often effective.[7]

    • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for aryl halides in Suzuki coupling?

A1: The reactivity of aryl halides in Suzuki coupling generally follows the order of bond dissociation energy: I > Br > OTf > Cl.[1][8] Iodo- and bromoquinolines are typically more reactive than their chloro counterparts.[1]

Q2: How can I effectively monitor the progress of my Suzuki coupling reaction?

A2: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting materials and the formation of the product.[5][7]

Q3: Are there any alternatives to boronic acids for this type of coupling?

A3: Yes, due to the potential instability of boronic acids, especially heteroaryl boronic acids, more stable alternatives can be used.[3][4] These include boronic esters (e.g., pinacol esters) and potassium trifluoroborate salts, which can exhibit enhanced stability and are less prone to protodeboronation.[1][8]

Data Presentation: Optimization of Reaction Parameters

The following tables summarize the effect of different reaction parameters on the yield of Suzuki coupling reactions, based on general findings for similar substrates. These should serve as a starting point for optimization.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)Typical Yield RangeNotes
Pd(PPh₃)₄ (2-5)-Moderate to GoodA common starting point, but may not be optimal for challenging substrates.
Pd(OAc)₂ (2)SPhos (4)Good to ExcellentBulky, electron-rich ligands often improve yields with heteroaryl substrates.
Pd₂(dba)₃ (1-2)XPhos (2-4)Good to ExcellentAnother effective system for difficult couplings.
Pd(dppf)Cl₂ (3)-Moderate to GoodCan be effective in certain cases.[1]

Table 2: Effect of Base and Solvent on Yield

Base (equiv.)Solvent SystemTypical Yield RangeNotes
K₂CO₃ (2)Dioxane/H₂O (4:1)GoodA widely used and effective combination.[9]
K₃PO₄ (2)Toluene/H₂O (4:1)Good to ExcellentOften provides better yields for less reactive substrates.
Cs₂CO₃ (2)DMF/H₂O (5:1)Good to ExcellentA strong base that can be very effective, but may not be suitable for base-sensitive substrates.
KF (3)THF/H₂O (4:1)Moderate to GoodA milder base option.[3]

Experimental Protocols

General Protocol for Suzuki Coupling of an Aryl Bromide with this compound

  • Reagent Preparation:

    • In a reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere:

    • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent catalyst deactivation.[7]

  • Solvent and Catalyst Addition:

    • Under the inert atmosphere, add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe. The concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[5]

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand to the reaction mixture.

  • Reaction:

    • Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[5]

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[7]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5][7]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.[7]

  • Characterization:

    • Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7]

Visualizations

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n PdII_1 R¹-Pd(II)L_n-X Pd0->PdII_1 Oxidative Addition PdII_2 R¹-Pd(II)L_n-OR' PdII_1->PdII_2 Base (e.g., OH⁻) PdII_3 R¹-Pd(II)L_n-R² PdII_2->PdII_3 Transmetalation PdII_3->Pd0 Reductive Elimination CoupledProduct Coupled Product (R¹-R²) PdII_3->CoupledProduct ArylHalide Aryl Halide (R¹-X) ArylHalide->PdII_1 BoronicAcid 6-Methylquinoline-8- boronic acid (R²-B(OH)₂) BoronicAcid->PdII_2 Base Base Base->PdII_1

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting_Workflow Start Low or No Yield CheckCatalyst 1. Check Catalyst/Ligand - Is it active? - Is it appropriate? Start->CheckCatalyst CheckBase 2. Evaluate Base - Correct strength? - Soluble? CheckCatalyst->CheckBase CheckSolvent 3. Assess Solvent - Reactants soluble? - Degassed properly? CheckBase->CheckSolvent CheckTemp 4. Verify Temperature - High enough for reaction? - Too high (decomposition)? CheckSolvent->CheckTemp CheckBoronicAcid 5. Inspect Boronic Acid - Fresh/High purity? - Consider ester/trifluoroborate CheckTemp->CheckBoronicAcid Success Yield Improved CheckBoronicAcid->Success

Caption: Troubleshooting workflow for low Suzuki coupling yield.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) Inert 2. Establish Inert Atmosphere (Purge with Ar or N₂) Reagents->Inert AddSolventCatalyst 3. Add Degassed Solvent & Catalyst/Ligand Inert->AddSolventCatalyst Heat 4. Heat and Stir (e.g., 80-110 °C) AddSolventCatalyst->Heat Monitor 5. Monitor Progress (TLC, LC-MS) Heat->Monitor Workup 6. Aqueous Workup (Extraction & Drying) Monitor->Workup Purify 7. Purify (Column Chromatography) Workup->Purify Analyze 8. Characterize Product (NMR, MS) Purify->Analyze

Caption: Step-by-step experimental workflow for Suzuki coupling.

References

Technical Support Center: 6-Methylquinoline-8-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of 6-Methylquinoline-8-boronic acid during experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What could be the cause?

A1: A common reason for low yields in coupling reactions involving boronic acids is the degradation of the boronic acid itself.[1] this compound, like many heterocyclic boronic acids, can be susceptible to hydrolysis, which converts it to the corresponding borane and ultimately to inactive byproducts.[2] It is crucial to use freshly purchased or properly stored material for optimal results.[2]

Q2: How can I tell if my this compound has hydrolyzed?

A2: While visual inspection is not a definitive method, signs of degradation can include a change in the color or consistency of the powder, such as clumping due to moisture absorption.[2] However, significant hydrolysis can occur without any visible changes. The most reliable way to assess the purity of your boronic acid is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Q3: What are the ideal storage and handling conditions to prevent hydrolysis of this compound?

A3: To minimize hydrolysis, this compound should be stored in a cool, dry, and dark environment.[2] Long-term storage in a freezer at -20°C is recommended.[3] The container must be tightly sealed to prevent exposure to moisture and air.[4] For enhanced stability, storing the compound under an inert atmosphere, such as argon or nitrogen, is advisable.[2] When handling the reagent, avoid contact with skin and eyes, and always use it in a well-ventilated area.[4]

Q4: Are there more stable alternatives to using this compound directly in my reactions?

A4: Yes, a common strategy to improve the stability of boronic acids is to convert them into their corresponding boronate esters, such as a diethanolamine (DABO) boronate.[2] These derivatives are often more stable, crystalline solids that can be stored for longer periods without significant degradation.[2] The DABO boronate can often be used directly in coupling reactions, where it hydrolyzes in situ to release the active boronic acid.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise due to the hydrolysis of this compound.

Problem Potential Cause Suggested Solution
Low or no product yield in a coupling reaction Hydrolysis of the boronic acid prior to or during the reaction.• Use a fresh batch of this compound.• Verify the purity of the boronic acid using HPLC or NMR.• Increase the equivalents of the boronic acid in the reaction.• Consider converting the boronic acid to a more stable diethanolamine (DABO) boronate ester for use in the reaction.[2]
Inconsistent results between different batches of the reagent Variable purity or degradation of the boronic acid due to improper storage.• Always store this compound under the recommended conditions (cool, dry, and under an inert atmosphere).[2][3]• Aliquot the reagent upon receipt to avoid repeated opening of the main container.
Observation of protodeboronation (replacement of the boronic acid group with a hydrogen atom) Presence of excess water and/or strong base in the reaction mixture, which can accelerate hydrolysis and subsequent protodeboronation.[5]• Use anhydrous solvents and ensure all glassware is thoroughly dried.• Consider using a milder base, such as potassium fluoride (KF) or potassium carbonate (K₂CO₃), instead of stronger bases like sodium hydroxide (NaOH).[1][5]

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound

  • Upon Receipt:

    • Inspect the container for any damage that might compromise its seal.

    • If possible, transfer the boronic acid into smaller vials under an inert atmosphere (e.g., in a glovebox) to create smaller, single-use aliquots. This minimizes the exposure of the bulk material to air and moisture with each use.

  • Storage:

    • Store the tightly sealed container or aliquots in a freezer at -20°C for long-term storage.[3]

    • For short-term storage (up to one week), refrigeration at 4°C is acceptable.[3]

    • Ensure the storage location is dark to prevent light-induced degradation.

  • Handling:

    • Before use, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture on the cold solid.

    • Handle the solid in a well-ventilated fume hood.[4]

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

    • Weigh out the desired amount of the reagent quickly and reseal the container tightly. If working with aliquots, use the entire amount in the vial where possible.

    • Avoid breathing in the dust.[4]

Protocol 2: In Situ Formation of a Diethanolamine (DABO) Boronate for Enhanced Stability

This protocol describes a general procedure for converting a boronic acid to its more stable DABO boronate ester immediately before use in a reaction.

  • Dissolution: In a clean, dry vial equipped with a stir bar, dissolve the this compound (1.0 equivalent) in a minimal amount of an appropriate solvent, such as methylene chloride.[5]

  • Addition: While stirring, add diethanolamine (1.0 equivalent) dropwise to the solution.[5]

  • Precipitation: A precipitate of the diethanolamine adduct should form.[5]

  • Isolation: Continue stirring the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[5]

  • Drying: Wash the solid with a small amount of cold solvent and dry it under a vacuum.[5]

  • Usage: This diethanolamine adduct can now be used directly in the coupling reaction, particularly when using protic solvents.[5]

Visualizations

Hydrolysis_Mechanism BA This compound (Active) Hydrolyzed Hydrolyzed Intermediate BA->Hydrolyzed Hydrolysis H2O H₂O (Moisture) H2O->Hydrolyzed Inactive Inactive Borane/Byproducts Hydrolyzed->Inactive Degradation

Caption: Simplified mechanism of this compound hydrolysis.

Troubleshooting_Workflow Start Low Yield in Coupling Reaction CheckPurity Check Boronic Acid Purity (HPLC, NMR) Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK Degraded Reagent Degraded PurityOK->Degraded No CheckConditions Review Reaction Conditions (Anhydrous? Mild Base?) PurityOK->CheckConditions Yes UseFresh Use Fresh Reagent Degraded->UseFresh ConsiderDABO Consider Using DABO Boronate Degraded->ConsiderDABO UseFresh->CheckConditions Optimize Optimize Conditions CheckConditions->Optimize Experimental_Setup cluster_storage Storage cluster_handling Handling cluster_reaction Reaction Setup Freezer Freezer (-20°C) Sealed Vial Inert Atmosphere (Ar/N₂) Desiccator Desiccator Allow vial to warm to room temperature Freezer->Desiccator 1. Equilibrate FumeHood Fume Hood Weigh Reagent Quickly Use PPE Desiccator->FumeHood 2. Weigh ReactionVessel Reaction Vessel Anhydrous Solvent Inert Atmosphere FumeHood->ReactionVessel 3. Add to Reaction

References

Technical Support Center: Troubleshooting Suzuki-Miyaura Reactions with Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting Suzuki-Miyaura cross-coupling reactions involving quinoline scaffolds. The following sections address common issues encountered during experimentation, offering targeted solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with a haloquinoline is giving a low or no yield. What are the common causes and how can I troubleshoot it?

A1: Low or no yield in the Suzuki-Miyaura coupling of haloquinolines is a frequent issue stemming from several factors. A systematic approach to troubleshooting is essential. Key areas to investigate include the catalyst system, base, solvent, temperature, and the quality of your starting materials. The reactivity of haloquinolines generally follows the order: I > Br > Cl.[1] Chloroquinolines may require more specialized catalyst systems, such as those with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, along with stronger bases and higher reaction temperatures to achieve good yields.[1]

Q2: I am observing significant side products in my reaction mixture. What are the most common side reactions and how can I minimize them?

A2: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and reduced yield.[1] The most common side reactions include:

  • Homocoupling of the Boronic Acid: This forms a biaryl product from two molecules of the boronic acid and is often promoted by the presence of oxygen or Pd(II) species at the beginning of the reaction.[1]

    • Solution: Thoroughly degas the reaction mixture and solvents with an inert gas (e.g., argon or nitrogen).[2] Ensure you are using a pre-catalyst that readily forms the active Pd(0) species.[1]

  • Dehalogenation of the Haloquinoline: The halogen on the quinoline is replaced by a hydrogen atom.[1]

    • Solution: The choice of base and solvent can influence this side reaction. Screening different bases and ensuring anhydrous conditions may help mitigate this issue.[1]

  • Protodeboronation of the Boronic Acid: This involves the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[3] This is a common side reaction, especially with heteroaryl boronic acids.[3][4]

    • Solution: Use more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1][4][5] Minimizing water in the reaction (if using a non-aqueous system) and using a milder base can also be beneficial.[1]

Q3: How do I choose the right catalyst and ligand for my quinoline coupling?

A3: The choice of catalyst and ligand is critical, especially for challenging substrates like quinolines. The nitrogen atom in the quinoline ring can coordinate to the palladium center, leading to catalyst deactivation.[6][7]

  • For Chloroquinolines: These are less reactive and generally require more electron-rich and bulky ligands to promote the oxidative addition step.[8][9] Ligands like Buchwald's SPhos and XPhos, or Fu's P(tBu)3 are often effective.[9]

  • For Bromo- and Iodoquinolines: These are more reactive, and a wider range of catalysts may be suitable.[1] However, using bulky, electron-rich phosphine ligands can still be beneficial to facilitate both oxidative addition and reductive elimination.[10]

Q4: What is the role of the base in the Suzuki-Miyaura reaction, and which one should I use for quinoline substrates?

A4: The base is crucial for the activation of the boronic acid to form a boronate species, which is necessary for the transmetalation step of the catalytic cycle.[10] The choice of base can significantly impact the reaction outcome.

  • Common Bases: Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are frequently used.[4]

  • For Sensitive Substrates: If your quinoline or boronic acid is sensitive to strong bases, milder options like potassium fluoride (KF) can be effective.[4][9]

  • Base Strength and Solubility: The strength and solubility of the base are important. Cesium carbonate is more soluble in many organic solvents compared to potassium or sodium carbonate.[11]

Q5: My boronic acid seems to be degrading. How can I improve its stability?

A5: The instability of boronic acids, particularly heteroaryl boronic acids, is a common reason for low yields due to side reactions like protodeboronation.[1][3][4] To address this, you can:

  • Use fresh, high-purity boronic acid.[4]

  • Switch to more stable boronic esters, such as pinacol esters, or potassium trifluoroborate salts.[1][4][5][8]

  • Employ a "slow-release" strategy using MIDA boronates, which provides a low concentration of the boronic acid throughout the reaction, minimizing side reactions.[3]

Troubleshooting Workflow

If you are experiencing low yields in your Suzuki-Miyaura reaction with a quinoline substrate, the following workflow can help you systematically identify and address the issue.

Troubleshooting_Workflow start Low/No Yield catalyst Evaluate Catalyst and Ligand start->catalyst base Assess Base catalyst->base No Improvement success Improved Yield catalyst->success Issue Resolved solvent Examine Solvent & Degassing base->solvent No Improvement base->success Issue Resolved temperature Verify Temperature solvent->temperature No Improvement solvent->success Issue Resolved boronic_acid Inspect Boronic Acid/Ester temperature->boronic_acid No Improvement temperature->success Issue Resolved optimization Systematically Optimize Conditions boronic_acid->optimization No Improvement boronic_acid->success Issue Resolved optimization->success Issue Resolved fail Issue Persists optimization->fail No Improvement Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-B(OR)₂ Base pd2_r_rprime R-Pd(II)L_n-R' transmetalation->pd2_r_rprime reductive_elimination Reductive Elimination pd2_r_rprime->reductive_elimination reductive_elimination->pd0 R-R'

References

Technical Support Center: 6-Methylquinoline-8-boronic acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methylquinoline-8-boronic acid in coupling reactions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for Suzuki-Miyaura coupling reactions involving this compound?

A1: While the optimal temperature can vary based on the specific substrates, catalyst system, and solvent, a general starting point for Suzuki-Miyaura couplings with quinoline boronic acids is in the range of 70°C to 110°C.[1][2] It has been observed that increasing the reaction temperature can lead to higher yields, but excessively high temperatures (>100-110°C) may result in catalyst decomposition (e.g., precipitation of palladium black) and an increase in side products, which can negatively impact the overall yield.[2][3] For instance, in a study on a related brominated quinoline derivative, the reaction was conducted at 70°C.[1] In other cases involving heteroaryl couplings, temperatures up to 110°C have been found to be optimal.[2]

Q2: What are the common side reactions to be aware of when running coupling reactions with this compound at elevated temperatures?

A2: At elevated temperatures, two primary side reactions can become significant:

  • Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[4] This reaction is often accelerated at higher temperatures and can be influenced by the pH of the reaction mixture.[5][6] For heteroaromatic boronic acids, the propensity for protodeboronation can be significant.[4]

  • Homocoupling: This side reaction leads to the formation of a dimer of the boronic acid or the coupling partner. The formation of these byproducts can be promoted by the presence of oxygen and higher reaction temperatures.[7]

Q3: How does temperature affect the stability of this compound?

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Reaction temperature is too low. Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC or LC-MS. A common range to explore is 70-110°C.[1][2]
Reaction temperature is too high, leading to catalyst decomposition or substrate degradation. If you observe the formation of palladium black or significant byproduct formation at higher temperatures, reduce the temperature. Consider a longer reaction time at a lower temperature.[3]
Inefficient catalyst activity. At a given temperature, the chosen palladium catalyst or ligand may not be optimal. Consider screening different catalyst systems. For challenging couplings, catalysts with bulky, electron-rich phosphine ligands are often effective.
Significant Protodeboronation High reaction temperature. Lower the reaction temperature and extend the reaction time.
Presence of excess water or protic solvents. While some water is often beneficial for Suzuki couplings, an excess can promote protodeboronation. Ensure anhydrous solvents are used where appropriate and control the amount of water added.
Incorrect base. The choice of base can influence the rate of protodeboronation. Consider screening milder bases.
Formation of Homocoupling Byproducts Presence of oxygen in the reaction mixture. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).
High reaction temperature. Higher temperatures can sometimes favor homocoupling. Optimizing for the lowest effective temperature can help minimize this side reaction.[7]

Data Presentation

Table 1: Effect of Temperature on Suzuki-Miyaura Coupling Yield (General Observations for Heteroaromatic Boronic Acids)

Temperature (°C)Typical Yield Range (%)Observations & Potential Issues
Room TemperatureLow to ModerateReaction may be very slow or not proceed to completion.[9][10]
50 - 70Moderate to GoodA good starting point for optimization. Lower risk of thermal degradation.[1][9]
70 - 90Good to ExcellentOften the optimal range for many Suzuki couplings, balancing reaction rate and stability.[3][9]
90 - 110Good to ExcellentCan provide higher yields for less reactive substrates, but the risk of side reactions increases.[2]
> 110VariableIncreased risk of catalyst decomposition, protodeboronation, and other side reactions leading to lower yields.[3]

Note: This table represents generalized trends for Suzuki-Miyaura reactions of heteroaromatic boronic acids and should be used as a guideline for optimization.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromo-6-methylquinoline Derivative (Adapted for this compound)

This protocol is adapted from a procedure for a structurally similar compound, 8-bromo-6-methylquinolin-2(1H)-one, and can be used as a starting point for the coupling of this compound with an appropriate aryl halide.[1]

Materials:

  • This compound

  • Aryl halide (e.g., Aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, or a mixture like THF/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., starting at 80°C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Boronic Acid, Aryl Halide, and Base inert Establish Inert Atmosphere reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat to Desired Temperature (e.g., 70-110°C) solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring workup Aqueous Workup monitoring->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Temperature_Effects Effect of Temperature on Suzuki-Miyaura Coupling cluster_outcomes Potential Outcomes cluster_consequences Consequences temp Reaction Temperature low_temp Low Temperature (e.g., < 70°C) temp->low_temp Increase optimal_temp Optimal Temperature (e.g., 70-110°C) temp->optimal_temp Optimize high_temp High Temperature (e.g., > 110°C) temp->high_temp Increase slow_rate Slow Reaction Rate Low Yield low_temp->slow_rate good_yield Good Reaction Rate High Yield Minimal Side Products optimal_temp->good_yield degradation Catalyst Decomposition Protodeboronation Homocoupling Reduced Yield high_temp->degradation

Caption: Logical relationship between reaction temperature and outcomes in Suzuki coupling.

References

Technical Support Center: Catalyst Deactivation in Reactions with Nitrogen-Containing Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting catalyst deactivation in cross-coupling reactions involving nitrogen-containing boronic acids. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.

Troubleshooting Guides

This section provides systematic guidance for diagnosing and resolving common issues in your reactions.

Problem 1: Low or No Product Yield

Q: My Suzuki-Miyaura reaction with a pyridylboronic acid is resulting in a low yield or failing completely. What are the likely causes and how can I fix it?

A: Low yields are a frequent challenge, particularly with nitrogen-containing heterocycles like pyridine, due to several factors.[1][2] The primary reasons include catalyst deactivation and the inherent instability of the boronic acid.[1][3]

Possible Causes & Solutions:

  • Catalyst Deactivation: The lone pair of electrons on the nitrogen atom in the pyridine ring can coordinate strongly to the palladium catalyst, effectively poisoning it and preventing it from participating in the catalytic cycle.[4]

    • Solution 1: Use Bulky, Electron-Rich Ligands: Employing bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can sterically shield the palladium center.[1] This hinders the coordination of the pyridine nitrogen, thus preserving the catalyst's activity.[1]

    • Solution 2: Choose an Appropriate Precatalyst: Start with a Pd(0) source or a highly efficient precatalyst system to ensure the active catalytic species is readily formed.[1][4] Inefficient reduction of Pd(II) to Pd(0) can lead to side reactions.[1]

  • Protodeboronation: Pyridylboronic acids are often unstable and susceptible to protodeboronation, where the C-B bond is cleaved, especially in the presence of aqueous bases.[1]

    • Solution: Use Boronic Acid Alternatives: Switch to more stable boronic acid surrogates like MIDA boronates, pinacol esters, or potassium trifluoroborate salts.[1][5] These reagents are less prone to protodeboronation and can release the boronic acid slowly into the reaction mixture.[5]

  • Sub-optimal Base: The choice and quality of the base are critical. The base activates the boronic acid for the transmetalation step.[1][6]

    • Solution: Screen Different Bases: While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings involving pyridines.[1] Ensure the base is finely powdered and dry.

  • Presence of Oxygen: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted homocoupling of the boronic acid.[1]

    • Solution: Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel before adding the catalyst.[1][7] Techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period are recommended.[7]

Problem 2: Significant Homocoupling of Boronic Acid

Q: I am observing a significant amount of bipyridine byproduct in my reaction mixture. What causes this and how can I minimize it?

A: The formation of a bipyridine byproduct is due to the homocoupling of your nitrogen-containing boronic acid. This side reaction is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[1]

Solutions:

  • Ensure Anaerobic Conditions: As mentioned above, rigorous degassing of the reaction mixture is crucial to prevent oxygen-mediated homocoupling.[1]

  • Use a Pd(0) Source: Employing a Pd(0) catalyst, such as Pd₂(dba)₃, can minimize the side reactions associated with inefficient Pd(II) reduction.[4]

  • Optimize Reaction Temperature: Lowering the reaction temperature may decrease the rate of homocoupling relative to the desired cross-coupling.[1]

Data Presentation: Ligand and Base Screening

The following table summarizes the results of a ligand and base screening experiment for the coupling of 2-chloropyridine with phenylboronic acid, illustrating the impact of these parameters on product yield and homocoupling.

EntryLigandBaseYield (%)Homocoupling (%)
1PPh₃K₂CO₃1545
2dppfK₂CO₃3530
3SPhosK₂CO₃6510
4XPhosK₃PO₄88<5
5IPrCs₂CO₃92<5

Conditions: 2-chloropyridine (1 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), Base (2.5 equiv), Dioxane, 100 °C, 12 h.

Visualizations

CatalystDeactivationPathway Active_Catalyst Active Pd(0)L_n Catalyst N_Coordination Nitrogen Coordination (Pyridine) Active_Catalyst->N_Coordination Poisoning by N-Heterocycle Catalytic_Cycle Desired Catalytic Cycle Active_Catalyst->Catalytic_Cycle Enters Cycle Inactive_Complex Inactive Pd(0)-Pyridine Complex N_Coordination->Inactive_Complex Oxidative_Addition Oxidative Addition Product Product Catalytic_Cycle->Product Turns Over Product->Active_Catalyst Regenerates Catalyst

Caption: Mechanism of catalyst deactivation by nitrogen coordination.

TroubleshootingWorkflow Start Low Yield with N-Boronic Acid Check_Degassing Is Reaction Properly Degassed? Start->Check_Degassing Degas Action: Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) Check_Degassing->Degas No Check_Ligand Using Bulky Ligand (e.g., SPhos)? Check_Degassing->Check_Ligand Yes Degas->Check_Ligand Change_Ligand Action: Switch to Bulky, Electron-Rich Ligand Check_Ligand->Change_Ligand No Check_Boron_Source Using Boronic Acid Alternative (MIDA, Pinacol)? Check_Ligand->Check_Boron_Source Yes Change_Ligand->Check_Boron_Source Change_Boron_Source Action: Use MIDA Ester or Trifluoroborate Salt Check_Boron_Source->Change_Boron_Source No Check_Base Is Base Strong Enough (e.g., K3PO4)? Check_Boron_Source->Check_Base Yes Change_Boron_Source->Check_Base Change_Base Action: Screen Stronger Bases (K3PO4, Cs2CO3) Check_Base->Change_Base No Success Reaction Improved Check_Base->Success Yes Change_Base->Success

Caption: Troubleshooting workflow for low-yield reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Pyridylboronic Acid Pinacol Ester

This protocol provides a robust starting point for challenging cross-coupling reactions.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the pyridylboronic acid pinacol ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).[1]

    • The solids should be finely powdered to ensure good mixing.

  • Inert Atmosphere:

    • Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) at least three times to ensure all oxygen is removed.[1]

  • Solvent and Catalyst Addition:

    • Add the degassed solvent (e.g., dioxane, toluene) via syringe.[1]

    • In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos).

    • Add the catalyst/ligand solution to the reaction flask via syringe.

  • Reaction:

    • Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.[1]

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the desired coupled product.[1]

Frequently Asked Questions (FAQs)

Q1: Why are 2-pyridylboronic acids particularly challenging to use in Suzuki couplings? A1: The 2-pyridyl subunit presents a "perfect storm" of challenges. The nitrogen atom at the 2-position is sterically and electronically positioned to chelate strongly with the palladium catalyst, leading to rapid deactivation.[2][3][4] Furthermore, the 2-pyridyl-boron bond is exceptionally sensitive to protodeboronation, making the reagent unstable under typical reaction conditions.[5]

Q2: Can I use a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf)? A2: While these are common precatalysts, they can be less effective for this specific application. Pd(II) sources must be reduced in situ to the active Pd(0) species. If this reduction is slow or incomplete, it can promote side reactions like homocoupling.[1] Using a Pd(0) source like Pd₂(dba)₃ or a highly active, well-defined precatalyst is often a better strategy to overcome these issues.[4]

Q3: My reaction works at a small scale but fails upon scale-up. What could be the issue? A3: Scale-up issues often relate to mass and heat transfer, and importantly, maintaining an oxygen-free environment. A larger volume requires more efficient stirring and more rigorous, prolonged degassing to ensure the entire system is anaerobic.[7] A small leak that is insignificant at a 100mg scale can be detrimental to a 10g scale reaction. Re-optimize your degassing procedure for the larger volume.

Q4: Are there any additives that can help improve the reaction? A4: In some challenging cases, especially with 2-pyridyl MIDA boronates, the use of a substoichiometric additive like Cu(OAc)₂ has been shown to be effective.[5] The copper is thought to participate in a C-B to C-Cu transmetalation, generating a 2-pyridyl copper intermediate that then more readily transmetalates with palladium.[5]

Q5: How do I know if my boronic acid has decomposed? A5: Pyridylboronic acids can be "finicky".[7] You can check the quality of your boronic acid by NMR spectroscopy before use. A common sign of decomposition is the presence of the corresponding deborylated pyridine. It's best practice to use fresh, high-purity boronic acids or their stable surrogates and store them in a refrigerator or freezer.[7]

References

overcoming poor solubility of 6-Methylquinoline-8-boronic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methylquinoline-8-boronic acid, focusing on overcoming its poor solubility in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in the reaction solvent?

A1: The poor solubility of this compound is a known issue. This can be attributed to its crystalline nature and the polar boronic acid group combined with the relatively nonpolar quinoline core. This can lead to low reaction yields and reproducibility issues. Several strategies can be employed to address this, including the use of co-solvents, adjusting the pH with a suitable base, or increasing the reaction temperature.

Q2: Can I use the corresponding boronate ester to improve solubility and stability?

A2: Yes, using a boronate ester, such as the pinacol ester, is a highly effective strategy.[1] Boronic esters are generally more soluble in organic solvents and are more stable towards protodeboronation, a common side reaction with heteroaromatic boronic acids.[1] The pinacol ester can often be used directly in coupling reactions, where it will hydrolyze in situ to the active boronic acid.

Q3: What is the best base to use for a Suzuki-Miyaura coupling with this boronic acid?

A3: The choice of base is critical and often depends on the specific reaction conditions and substrates. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1] The base not only facilitates the catalytic cycle but can also aid in solubilizing the boronic acid by forming a more soluble boronate salt. Experimental screening of different bases is often necessary to find the optimal conditions for your system.

Q4: I am observing significant homocoupling of the boronic acid. How can I minimize this?

A4: Homocoupling is a common side reaction, often promoted by the presence of oxygen.[2] It is crucial to ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Nitrogen or Argon). Using a high-quality palladium catalyst and optimizing the reaction temperature can also help to minimize this side reaction.

Q5: Can I form a more stable and soluble adduct of the boronic acid?

A5: Yes, forming a diethanolamine adduct is a practical approach to improve the stability and handling of the boronic acid.[2] These adducts are often crystalline, air-stable solids that can be easily purified and stored. They can be used directly in Suzuki coupling reactions, typically in protic solvents, where the boronic acid is released in situ.[3]

Troubleshooting Guides

Issue: Poor Solubility of this compound in the Reaction Medium

Symptoms:

  • The boronic acid does not fully dissolve in the solvent at room temperature.

  • The reaction mixture is a heterogeneous slurry, leading to inconsistent results.

  • Low or no product yield in the reaction.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inappropriate Solvent The polarity of the solvent may not be suitable for dissolving the boronic acid.
Action: Perform a solvent screen with common solvents for Suzuki-Miyaura reactions such as Dioxane, THF, DMF, and Toluene, often in aqueous mixtures.[1] A qualitative assessment of solubility can be performed on a small scale before setting up the full reaction.
Insufficient Temperature The solubility of many organic compounds, including boronic acids, increases with temperature.
Action: Gradually heat the reaction mixture with stirring.[4] Typical temperatures for Suzuki couplings range from 80-120 °C.[1] Ensure the chosen temperature is compatible with the stability of all reactants and the catalyst.
Incorrect Base or pH The boronic acid may be more soluble as its corresponding boronate salt.
Action: Screen different inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1] The addition of a base can deprotonate the boronic acid, increasing its solubility.
Need for a Co-solvent A single solvent system may not be sufficient to dissolve all reaction components.
Action: Employ a co-solvent system. For many Suzuki reactions, a mixture of an organic solvent (e.g., Dioxane, THF) and water is effective.[4] The water helps to dissolve the inorganic base and facilitates the transmetalation step.
Boronic Acid Instability Heteroaromatic boronic acids can be unstable and prone to decomposition, which can be mistaken for poor solubility.
Action: Consider converting the boronic acid to a more stable pinacol ester or a diethanolamine adduct prior to the reaction.[1][2]
Qualitative Solubility Comparison

The following table provides a general guideline for the expected solubility of this compound in common organic solvents based on the principle of "like dissolves like." Experimental verification is highly recommended.

Solvent Predicted Qualitative Solubility Rationale
Dimethylformamide (DMF) HighPolar aprotic solvent, good for dissolving polar and aromatic compounds.
Dimethyl sulfoxide (DMSO) HighHighly polar aprotic solvent, effective at dissolving a wide range of organic compounds.
Tetrahydrofuran (THF) ModerateEthereal solvent with moderate polarity, often used in Suzuki reactions, may require heating.
1,4-Dioxane ModerateEthereal solvent, commonly used in Suzuki reactions, often in a mixture with water.
Ethanol/Methanol Moderate to LowPolar protic solvents, solubility may be limited but can be improved with heating or addition of a base.
Toluene LowNonpolar aromatic solvent, unlikely to be a good solvent on its own but can be used in biphasic systems.
Hexanes/Heptane Very LowNonpolar aliphatic solvents, not suitable for dissolving this compound.
Water Very LowThe compound is largely organic and nonpolar, with limited solubility in water at neutral pH. Solubility increases with the addition of a base.

Experimental Protocols

Protocol 1: Small-Scale Parallel Solvent Screening

This method allows for the efficient testing of multiple solvents to identify a suitable system for your reaction.

Materials:

  • This compound

  • A selection of solvents (e.g., DMF, DMSO, THF, 1,4-Dioxane, Ethanol, Toluene)

  • Small vials with caps

  • Magnetic stir plate and stir bars (optional)

  • Vortex mixer

Procedure:

  • To a series of labeled vials, add a small, consistent amount of this compound (e.g., 2-3 mg).

  • To each vial, add a fixed volume of a different test solvent (e.g., 0.5 mL).

  • Cap the vials and vortex or stir the mixtures vigorously for 1-2 minutes at room temperature.

  • Visually inspect each vial for dissolution. Note whether the solid is fully dissolved, partially dissolved, or insoluble.

  • For solvents showing partial solubility, gently heat the vials (e.g., to 50-60 °C) and observe any changes in solubility.

  • Based on these observations, select the most promising solvent or solvent mixture for your reaction.

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling with Poorly Soluble this compound

This protocol provides a starting point for a Suzuki-Miyaura coupling reaction, incorporating strategies to address poor solubility.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound, the aryl halide, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow for Poor Solubility

Poor_Solubility_Troubleshooting start Start: Poor Solubility Observed solvent_screen Perform Small-Scale Solvent Screen start->solvent_screen dissolved Is it soluble at RT? solvent_screen->dissolved proceed Proceed with Reaction dissolved->proceed Yes heat Heat the Mixture dissolved->heat No dissolved_heat Is it soluble with heating? heat->dissolved_heat dissolved_heat->proceed Yes co_solvent Add a Co-solvent (e.g., H2O, DMF) dissolved_heat->co_solvent No dissolved_co Is it soluble? co_solvent->dissolved_co dissolved_co->proceed Yes base Change the Base dissolved_co->base No dissolved_base Is it soluble? base->dissolved_base dissolved_base->proceed Yes derivative Consider Forming a Boronate Ester or Adduct dissolved_base->derivative No Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation prep1 Weigh excess boronic acid into vials prep2 Add known volume of solvent prep1->prep2 prep3 Seal vials and equilibrate with shaking at constant T prep2->prep3 analysis1 Centrifuge to separate solid prep3->analysis1 analysis2 Take an aliquot of the supernatant analysis1->analysis2 analysis3 Dilute aliquot with a known volume analysis2->analysis3 analysis4 Analyze by HPLC or UV-Vis analysis3->analysis4 calc1 Determine concentration from calibration curve analysis4->calc1 calc2 Calculate solubility (e.g., in mg/mL) calc1->calc2

References

strategies to reduce deborylation of 6-Methylquinoline-8-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of deborylation of 6-Methylquinoline-8-boronic acid during experimental procedures.

Troubleshooting Guide: Preventing Deborylation of this compound

Deborylation, the cleavage of the C-B bond, is a common side reaction for arylboronic acids, including this compound, leading to reduced yields and impurities in subsequent reactions such as Suzuki-Miyaura cross-couplings. This guide provides systematic approaches to diagnose and mitigate this issue.

Problem: Low yield or failed reaction suspected to be due to deborylation.

Observation Potential Cause Recommended Solution
Presence of 6-methylquinoline byproduct in reaction mixture (confirmed by LC-MS or 1H NMR).Protodeboronation: The boronic acid is reacting with a proton source (e.g., water, alcohol) to replace the boronic acid group with a hydrogen atom. This is often catalyzed by acid or base.1. Optimize pH: Avoid strongly acidic or basic conditions if possible. For heteroaromatic boronic acids like quinolines, deborylation can be significant at neutral pH as well due to the formation of zwitterionic intermediates. Screen a range of pH values to find the optimal condition for your reaction's stability. 2. Use Anhydrous Conditions: Minimize the presence of water by using anhydrous solvents and reagents. Dry glassware thoroughly and perform reactions under an inert atmosphere (e.g., Argon or Nitrogen). 3. Lower Reaction Temperature: Higher temperatures can accelerate the rate of deborylation. If feasible for your desired reaction, consider running it at a lower temperature for a longer duration.
Inconsistent results between batches of this compound.Degradation during storage: Boronic acids can degrade over time, especially when exposed to air and moisture.1. Proper Storage: Store this compound in a cool (refrigerator or freezer), dry, and dark place under an inert atmosphere.[1] 2. Quality Control: Before use, check the purity of the boronic acid by 1H NMR or LC-MS to ensure it has not significantly degraded.
Rapid decomposition of the boronic acid in the reaction mixture.Inherent instability of the boronic acid under reaction conditions. 1. Convert to a more stable boronate ester: Formation of a boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can significantly enhance stability.[1][2] These esters can then be used in a "slow-release" strategy where the active boronic acid is generated in situ during the reaction.[1][3][4][5] 2. Use a "slow-release" protocol: For Suzuki-Miyaura couplings, using a MIDA boronate with a specific base and solvent system can slowly release the boronic acid, keeping its concentration low and minimizing decomposition.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is deborylation and why is it a problem for this compound?

A1: Deborylation, specifically protodeboronation, is a chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[6] For this compound, this results in the formation of 6-methylquinoline as a byproduct. This side reaction consumes the starting material, leading to lower yields in desired transformations like Suzuki-Miyaura cross-coupling reactions, and complicates the purification of the final product.

Q2: How does pH affect the stability of this compound?

A2: The stability of arylboronic acids is highly pH-dependent. Both acidic and basic conditions can promote protodeboronation.[6] For heteroaromatic boronic acids containing a basic nitrogen atom, such as this compound, the situation is more complex. At neutral pH, the molecule can exist as a zwitterion, which can be highly susceptible to deborylation.[6] Therefore, the optimal pH for stability needs to be determined empirically for each specific reaction.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize degradation during storage, this compound should be stored in a tightly sealed container in a cool, dry, and dark environment, preferably in a freezer under an inert atmosphere (e.g., argon or nitrogen).[1]

Q4: How can I tell if my this compound has degraded?

A4: While visual signs like clumping or discoloration can indicate degradation, the absence of these signs does not guarantee purity. The most reliable methods to assess the purity of your boronic acid are analytical techniques such as:

  • 1H NMR Spectroscopy: To check for the presence of 6-methylquinoline.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify the boronic acid and its deborylated byproduct.[2]

Q5: What are MIDA boronates and how can they help reduce deborylation?

A5: MIDA (N-methyliminodiacetic acid) boronates are stable, crystalline derivatives of boronic acids.[2] Converting this compound to its MIDA boronate protects the boronic acid functionality from degradation. In Suzuki-Miyaura reactions, under specific basic conditions, the MIDA boronate slowly hydrolyzes to release the active boronic acid in situ.[1][4] This "slow-release" strategy maintains a low concentration of the unstable free boronic acid in the reaction mixture, thereby minimizing its decomposition and maximizing its participation in the desired cross-coupling reaction.[3][5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 6-Methylquinoline-8-MIDA boronate

This protocol describes the conversion of this compound to its more stable MIDA boronate ester.

Materials:

  • This compound (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) (1.1 equiv)

  • Anhydrous toluene or dioxane

  • Dean-Stark apparatus or molecular sieves (4Å)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap (pre-filled with toluene) and a condenser, add this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).

  • Add anhydrous toluene to achieve a concentration of approximately 0.2 M.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting boronic acid is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude MIDA boronate can often be purified by precipitation from a suitable solvent system (e.g., acetone/ether) or by silica gel chromatography.[7]

Protocol 2: Suzuki-Miyaura Coupling using the Slow-Release of this compound from its MIDA boronate

This protocol provides a general starting point for a Suzuki-Miyaura cross-coupling reaction using the MIDA boronate of this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • 6-Methylquinoline-8-MIDA boronate (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)2, 5 mol%)

  • Ligand (e.g., SPhos, 10 mol%)

  • Potassium phosphate (K3PO4) (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk flask or sealed vial

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide, 6-Methylquinoline-8-MIDA boronate, palladium catalyst, ligand, and potassium phosphate.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 5:1 ratio) via syringe to achieve a final concentration of the limiting reagent between 0.1 and 0.5 M.[1][4]

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 60-100 °C).[1][4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Monitoring Deborylation by 1H NMR Spectroscopy

This protocol describes a general method for monitoring the extent of deborylation in a reaction mixture using an internal standard.

Materials:

  • Reaction aliquot

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Deuterated solvent (e.g., CDCl3, DMSO-d6)

  • NMR tube

Procedure:

  • At various time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • If necessary, quench the reaction in the aliquot (e.g., by rapid cooling or addition of a quenching agent).

  • Prepare an NMR sample by dissolving a known mass of the internal standard in a known volume of deuterated solvent.

  • Add a known volume of the reaction aliquot to the NMR tube containing the internal standard solution.

  • Acquire a 1H NMR spectrum.

  • Integrate a characteristic signal of this compound, the corresponding signal of the 6-methylquinoline byproduct, and a signal from the internal standard.

  • The relative integrals will allow for the quantification of the extent of deborylation over time.[2]

Visualizations

Deborylation_Pathway 6-Methylquinoline-8-boronic_acid This compound 6-Methylquinoline 6-Methylquinoline (Deborylated Product) 6-Methylquinoline-8-boronic_acid->6-Methylquinoline Protodeboronation Proton_Source Proton Source (H₂O, ROH, H⁺) Proton_Source->6-Methylquinoline-8-boronic_acid Catalyst Acid or Base Catalyst Catalyst->6-Methylquinoline-8-boronic_acid

Caption: General pathway of protodeboronation of this compound.

Mitigation_Strategy_Workflow cluster_problem Problem cluster_solution Solution: MIDA Boronate Strategy Unstable_Boronic_Acid This compound (Prone to Deborylation) MIDA_Formation 1. Protection: Convert to MIDA boronate Unstable_Boronic_Acid->MIDA_Formation Stable_MIDA_Ester Stable MIDA boronate (Air and moisture stable) MIDA_Formation->Stable_MIDA_Ester Slow_Release 2. Reaction: Slow in situ release of boronic acid Stable_MIDA_Ester->Slow_Release Desired_Reaction 3. Desired Reaction: e.g., Suzuki Coupling Slow_Release->Desired_Reaction

Caption: Workflow for mitigating deborylation using the MIDA boronate strategy.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Substituted Quinolines: 6-Methylquinoline-8-boronic acid vs. 8-bromo-6-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, quinoline scaffolds are of paramount importance due to their prevalence in a wide array of biologically active compounds. The functionalization of the quinoline core is a key strategy for modulating pharmacological properties. This guide provides a detailed comparison of two key intermediates, 6-Methylquinoline-8-boronic acid and 8-bromo-6-methylquinoline , in the context of their synthesis and application, particularly in palladium-catalyzed cross-coupling reactions.

Introduction

The choice of starting material is a critical decision in the design of a synthetic route. For the elaboration of the 6-methylquinoline skeleton at the 8-position, both 8-bromo-6-methylquinoline and this compound serve as valuable precursors. 8-bromo-6-methylquinoline acts as an electrophilic partner in cross-coupling reactions, while this compound and its esters function as nucleophilic partners. This fundamental difference in reactivity dictates the choice of coupling partner and can significantly influence reaction conditions, yields, and overall synthetic strategy.

Synthesis of Precursors

The accessibility of a starting material is a crucial factor in its utility. Here, we compare the synthetic routes to both this compound and 8-bromo-6-methylquinoline.

Synthesis of 8-bromo-6-methylquinoline

The synthesis of 8-bromo-6-methylquinoline is a well-established multi-step process that typically begins with readily available starting materials like p-toluidine. A common approach involves the Skraup synthesis, a classic method for quinoline synthesis.[1]

Experimental Protocol: Synthesis of 8-bromo-6-methylquinoline via Skraup Reaction

This protocol is based on established methodologies for similar transformations.

Step 1: Acetylation of p-Toluidine A mixture of p-toluidine, glacial acetic acid, and acetic anhydride is refluxed for 2.5-3.0 hours. The reaction mixture is then cooled and poured into water to precipitate N-(4-methylphenyl)acetamide, which is filtered, washed, and dried.

Step 2: Bromination of N-(4-methylphenyl)acetamide The acetylated product is dissolved in a suitable solvent and treated with a brominating agent (e.g., bromine in acetic acid) to introduce the bromine atom at the ortho-position to the amino group.

Step 3: Hydrolysis to 2-bromo-4-methylaniline The resulting N-(2-bromo-4-methylphenyl)acetamide is hydrolyzed under acidic or basic conditions to yield 2-bromo-4-methylaniline.

Step 4: Skraup Synthesis 2-bromo-4-methylaniline is reacted with glycerol in the presence of a strong acid (e.g., sulfuric acid) and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene). The reaction is heated, and upon completion, the mixture is neutralized and purified to yield 8-bromo-6-methylquinoline.[1]

Synthesis of this compound

Direct synthesis of this compound is less commonly reported. A highly practical and efficient method for its preparation is the Miyaura borylation of the corresponding aryl halide, in this case, 8-bromo-6-methylquinoline. This reaction utilizes a palladium catalyst and a diboron reagent to convert the C-Br bond to a C-B bond.[2]

Experimental Protocol: Synthesis of this compound Pinacol Ester via Miyaura Borylation

This is a general procedure adaptable for the borylation of 8-bromo-6-methylquinoline.

Materials:

  • 8-bromo-6-methylquinoline (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)[3]

  • Palladium catalyst (e.g., PdCl₂(dppf)) (2-5 mol%)[2]

  • Potassium acetate (KOAc) (3.0 equiv)[2]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene)[3]

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 8-bromo-6-methylquinoline, bis(pinacolato)diboron, the palladium catalyst, and potassium acetate.[2]

  • Add the anhydrous and degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound pinacol ester can be purified by column chromatography. The pinacol ester can often be used directly in subsequent Suzuki coupling reactions or hydrolyzed to the boronic acid if required.[3]

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[4] Both 8-bromo-6-methylquinoline and this compound are key partners in this reaction, but they play opposing roles.

dot

Suzuki_Coupling_Comparison cluster_bromo 8-bromo-6-methylquinoline as Electrophile cluster_boronic This compound as Nucleophile Bromo 8-bromo-6-methylquinoline Product_Bromo 8-Aryl-6-methylquinoline Bromo->Product_Bromo Pd Catalyst, Base ArylBoronicAcid Aryl Boronic Acid (R-B(OH)₂) ArylBoronicAcid->Product_Bromo Boronic This compound Product_Boronic 8-Aryl-6-methylquinoline Boronic->Product_Boronic Pd Catalyst, Base ArylHalide Aryl Halide (R-X) ArylHalide->Product_Boronic

Figure 1: Comparison of Suzuki-Miyaura coupling pathways.

8-bromo-6-methylquinoline (Electrophile)

As an aryl bromide, 8-bromo-6-methylquinoline readily participates in Suzuki coupling with a variety of aryl and heteroaryl boronic acids. The reactivity of aryl halides in palladium-catalyzed coupling reactions generally follows the trend I > Br > Cl.[5] Aryl bromides offer a good balance of reactivity and stability, making them widely used substrates.

Representative Experimental Data:

The following table summarizes illustrative Suzuki coupling reactions of 8-bromo-6-methylquinoline derivatives with various arylboronic acids.

Aryl Boronic Acid PartnerCatalyst / LigandBaseSolventYield (%)Reference
2-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/EtOH/H₂O88[6] (on a related substrate)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O70-90 (typical)[7] (illustrative)
4-Methylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene>95 (typical)[7] (illustrative)
This compound (Nucleophile)

As an aryl boronic acid, this compound is the nucleophilic partner in the Suzuki coupling, reacting with aryl or heteroaryl halides. Boronic acids are generally stable, easy to handle, and their byproducts are often easily removed.[8] However, they can be prone to protodeboronation under certain conditions.[9] The use of boronic esters, such as the pinacol ester, can enhance stability.[9]

Expected Performance and Data:

Aryl Halide PartnerCatalyst / LigandBaseSolventExpected Yield (%)
4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O85-95
1-IodonaphthalenePd(OAc)₂ / XPhosK₃PO₄Dioxane90-98
2-ChloropyridinePd₂(dba)₃ / SPhosK₃PO₄t-BuOH70-85

Comparative Analysis

FeatureThis compound8-bromo-6-methylquinoline
Role in Suzuki Coupling NucleophileElectrophile
Synthesis Typically via Miyaura borylation of the corresponding bromide.[2]Multi-step synthesis, often via Skraup reaction.[1]
Stability Boronic acids are generally stable but can undergo protodeboronation. Pinacol esters offer enhanced stability.[9]Generally stable and robust.
Versatility Couples with a wide range of aryl/heteroaryl halides and triflates.[5]Couples with a wide range of aryl/heteroaryl boronic acids and esters.[7]
Reaction Conditions Standard Suzuki-Miyaura conditions.Standard Suzuki-Miyaura conditions.
Availability Less common commercially; often synthesized as needed.More commonly available commercially or synthesized via established routes.

Logical Workflow for Synthetic Strategy Selection

The choice between using this compound or 8-bromo-6-methylquinoline depends on the desired final product and the availability of the coupling partner.

dot

Figure 2: Decision workflow for selecting the appropriate quinoline precursor.

Conclusion

Both this compound and 8-bromo-6-methylquinoline are valuable intermediates for the synthesis of 8-substituted 6-methylquinoline derivatives. The choice between them is primarily dictated by the desired synthetic disconnection and the commercial availability of the respective coupling partners.

  • 8-bromo-6-methylquinoline is a robust and well-established electrophilic partner in Suzuki-Miyaura reactions. Its synthesis, while multi-step, is well-documented.

  • This compound , while less commonly available, can be efficiently synthesized from the corresponding bromide via Miyaura borylation. As a nucleophilic partner, it offers flexibility in coupling with a diverse range of electrophiles.

For drug development professionals and synthetic chemists, a thorough understanding of the synthesis and reactivity of both precursors is essential for the efficient and strategic construction of novel quinoline-based molecules. This guide provides the foundational knowledge and experimental context to make informed decisions in the design and execution of synthetic routes targeting this important class of compounds.

References

A Comparative Guide to Alternatives for 6-Methylquinoline-8-boronic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of novel therapeutics. 6-Methylquinoline-8-boronic acid is a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, for the introduction of the 6-methylquinoline moiety. However, exploring alternative reagents can offer advantages in terms of stability, reactivity, and the modulation of physicochemical properties. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data and detailed protocols.

This guide will explore two main categories of alternatives:

  • Alternative Cross-Coupling Reagents: This section focuses on different organometallic reagents that can participate in cross-coupling reactions to form the same desired carbon-carbon bond as this compound.

  • Bioisosteric Replacements: This section delves into functional groups that can replace the boronic acid moiety to mimic or improve the biological activity and pharmacokinetic properties of the parent molecule.

Alternative Cross-Coupling Reagents

While the Suzuki-Miyaura coupling is a powerful and widely used reaction, other cross-coupling methodologies offer alternative pathways to introduce the 6-methylquinoline scaffold. These alternatives utilize different organometallic reagents in place of boronic acids.

A key alternative to boronic acids in Suzuki-Miyaura coupling is the use of organotrifluoroborates . These compounds are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, which is a significant advantage over some boronic acids that can be prone to decomposition.[1] Potassium organotrifluoroborates are tetracoordinate boron species, which makes them less susceptible to protodeboronation.[1] In many cases, switching from a boronic acid to its corresponding organotrifluoroborate can lead to improved reaction yields.[2]

Another important class of alternatives is organostannanes , which are utilized in the Stille coupling . Organotin reagents are known for their tolerance of a wide variety of functional groups and are not sensitive to moisture or oxygen.[3] This robustness makes them valuable in complex syntheses.[3] However, a significant drawback of organostannanes is their toxicity and the difficulty in removing tin-containing byproducts from the reaction mixture.[3][4]

Organosilanols and other organosilicon compounds are employed in the Hiyama coupling .[5] A key advantage of organosilanes is their low toxicity and the environmental benignity of their byproducts.[5][6] The Hiyama coupling often requires an activator, such as fluoride ions or a base, to facilitate the transmetalation step.[5] However, recent developments have led to fluoride-free protocols, expanding the reaction's applicability.[7]

Below is a table summarizing the key characteristics of these alternative cross-coupling reagents compared to this compound.

FeatureThis compound (Suzuki-Miyaura)6-Methylquinoline-8-trifluoroborate (Suzuki-Miyaura)8-(Trialkylstannyl)-6-methylquinoline (Stille)6-Methyl-8-(trialkoxysilyl)quinoline (Hiyama)
Stability Moderate; can be prone to protodeboronation and formation of boroxines.[1][8]High; crystalline solids stable to air and moisture.[1]High; generally stable to air and moisture.[3]High; generally stable and easy to handle.[5]
Toxicity Low.Low.High; tin byproducts are toxic and difficult to remove.[3][4]Low; silicon byproducts are generally non-toxic.[5][6]
Reaction Conditions Generally mild, requires a base.[9]Mild, requires a base for activation.[10]Mild, often does not require a strong base.[3]Requires an activator (e.g., fluoride or base).[5][7]
Functional Group Tolerance Good to excellent.[8]Good to excellent.[10]Excellent.[3][4]Good, but can be sensitive to fluoride activators.[7]
Byproducts Boron-based, generally easy to remove.Fluoride salts and boric acid, generally easy to remove.Tin halides, often difficult to remove completely.[3][4]Siloxanes, generally easy to remove.[5]

Here is a diagram illustrating the general workflow for these cross-coupling reactions.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_stille Stille Coupling cluster_hiyama Hiyama Coupling Boronic_Acid This compound or Organotrifluoroborate Coupled_Product_Suzuki Coupled Product Boronic_Acid->Coupled_Product_Suzuki Aryl_Halide Aryl/Heteroaryl Halide Aryl_Halide->Coupled_Product_Suzuki Pd_Catalyst_Suzuki Pd Catalyst + Ligand Pd_Catalyst_Suzuki->Coupled_Product_Suzuki Base_Suzuki Base Base_Suzuki->Coupled_Product_Suzuki Organostannane 8-(Trialkylstannyl)-6-methylquinoline Coupled_Product_Stille Coupled Product Organostannane->Coupled_Product_Stille Aryl_Halide_Stille Aryl/Heteroaryl Halide Aryl_Halide_Stille->Coupled_Product_Stille Pd_Catalyst_Stille Pd Catalyst + Ligand Pd_Catalyst_Stille->Coupled_Product_Stille Organosilane 6-Methyl-8-(trialkoxysilyl)quinoline Coupled_Product_Hiyama Coupled Product Organosilane->Coupled_Product_Hiyama Aryl_Halide_Hiyama Aryl/Heteroaryl Halide Aryl_Halide_Hiyama->Coupled_Product_Hiyama Pd_Catalyst_Hiyama Pd Catalyst + Ligand Pd_Catalyst_Hiyama->Coupled_Product_Hiyama Activator_Hiyama Activator (F⁻ or Base) Activator_Hiyama->Coupled_Product_Hiyama

General workflows for cross-coupling reactions.

Bioisosteric Replacements

In drug discovery, bioisosteric replacement is a powerful strategy to modulate the biological activity, selectivity, and pharmacokinetic properties of a lead compound.[11] A bioisostere is a functional group that has similar physical or chemical properties to another group and can elicit a similar biological response. Boronic acids can be replaced by other functional groups that can mimic their role in interacting with biological targets.

Common bioisosteres for the boronic acid group include carboxylic acids , tetrazoles , and sulfonamides .[11][12] Boronic acids are considered bioisosteres of carboxylic acids, and this replacement can influence properties like acidity and cell permeability.[12] For instance, boronic acids have a higher pKa than carboxylic acids, meaning they are less ionized at physiological pH, which can potentially improve membrane permeability.[11]

The following table provides a comparison of potential bioisosteres for the boronic acid moiety.

BioisostereKey FeaturesPotential AdvantagesPotential Disadvantages
Carboxylic Acid Acidic, can form strong hydrogen bonds and salt bridges.Well-established in medicinal chemistry, predictable interactions.Often ionized at physiological pH, which can limit cell permeability.[11]
Tetrazole Acidic, can act as a non-classical bioisostere of a carboxylic acid.[11]Can improve metabolic stability compared to carboxylic acids.High acidity can still lead to poor membrane permeability.[11]
Sulfonamide Can act as a hydrogen bond donor and acceptor.Generally more metabolically stable than esters or amides.Can have off-target effects due to interactions with various enzymes.

The choice of a bioisostere is highly dependent on the specific biological target and the desired physicochemical properties of the final compound. The following diagram illustrates the concept of bioisosteric replacement for a hypothetical drug candidate.

G cluster_bioisostere Bioisosteric Replacement Strategy Lead_Compound Lead Compound (with Boronic Acid) Bioisosteres Bioisosteric Replacements Lead_Compound->Bioisosteres Carboxylic_Acid Carboxylic Acid Bioisosteres->Carboxylic_Acid Tetrazole Tetrazole Bioisosteres->Tetrazole Sulfonamide Sulfonamide Bioisosteres->Sulfonamide Improved_Properties Improved Properties (Potency, Selectivity, PK/PD) Carboxylic_Acid->Improved_Properties Tetrazole->Improved_Properties Sulfonamide->Improved_Properties G Pd(0) Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Pd(II)_Complex R¹-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Diorganopalladium R¹-Pd(II)-R² Transmetalation->Diorganopalladium Byproduct M-X (Byproduct) Transmetalation->Byproduct Reductive_Elimination Reductive Elimination Diorganopalladium->Reductive_Elimination Reductive_Elimination->Pd(0) Coupled_Product R¹-R² (Product) Reductive_Elimination->Coupled_Product Aryl_Halide R¹-X (Aryl Halide) Aryl_Halide->Oxidative_Addition Organometallic R²-M (Organometallic Reagent) Organometallic->Transmetalation

References

Spectroscopic Scrutiny: A Comparative Analysis of 6-Methylquinoline-8-boronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide offering a detailed spectroscopic comparison of 6-methylquinoline-8-boronic acid and its derivatives has been compiled for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of the performance and characteristics of these compounds, supported by experimental data, to facilitate their application in various scientific endeavors.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the boronic acid moiety and the inherent biological and photophysical properties of the quinoline scaffold. This guide presents a comparative spectroscopic analysis of 6-methylquinoline, this compound, and its pinacol ester derivative to elucidate the structural and electronic changes upon functionalization.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 6-methylquinoline, a foundational precursor, and provide expected shifts and characteristics for this compound and its pinacol ester derivative based on established principles of spectroscopy.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH2H3H4H5H7Methyl ProtonsOther
6-Methylquinoline[1]8.847.348.007.547.552.52-
This compound (Expected)~8.9~7.4~8.1~7.6~7.9~2.5B(OH)₂ ~8.0-8.5
This compound pinacol ester (Expected)~8.9~7.4~8.1~7.6~7.9~2.5Pinacol CH₃ ~1.3

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC2C3C4C4aC5C6C7C8C8aMethyl Carbon
6-Methylquinoline149.6121.1135.8128.8126.7136.2129.2126.9147.521.4
This compound (Expected)~150~122~136~129~127~137~130C-B bond, ~130-140~148~21.5
This compound pinacol ester (Expected)~150~122~136~129~127~137~130C-B bond, ~130-140~148~21.5, Pinacol C ~84, Pinacol CH₃ ~25

Table 3: Key IR Spectroscopic Data (Wavenumber, cm⁻¹)

CompoundB-O-H StretchB-O StretchC=N StretchC-H Aromatic
6-Methylquinoline--~1600-1620~3000-3100
This compound (Expected)Broad, ~3200-3400~1330-1380~1600-1620~3000-3100
This compound pinacol ester (Expected)-~1320-1370~1600-1620~3000-3100

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular WeightKey Fragments (Expected)
6-Methylquinoline[2]C₁₀H₉N143.19143 (M+), 142, 115
This compoundC₁₀H₁₀BNO₂187.00187 (M+), 169 (M-H₂O)+, 143
This compound pinacol esterC₁₆H₂₀BNO₂269.15269 (M+), 254 (M-CH₃)+, 170

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H, ¹³C, and ¹¹B NMR spectra are recorded on a standard NMR spectrometer (e.g., Bruker Avance 400 MHz).

  • Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹¹B NMR, BF₃·OEt₂ is used as an external standard.

Infrared (IR) Spectroscopy
  • Fourier-transform infrared (FTIR) spectra are obtained using an FTIR spectrometer (e.g., PerkinElmer Spectrum Two).

  • Samples are analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory.

  • Spectra are recorded in the range of 4000-400 cm⁻¹, and characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • UV-Vis absorption spectra are measured on a UV-Vis spectrophotometer (e.g., Shimadzu UV-2600).

  • Samples are dissolved in a UV-grade solvent, such as ethanol or methanol, to a known concentration.

  • Spectra are recorded over a wavelength range of 200-800 nm, and the wavelengths of maximum absorbance (λ_max) are reported in nanometers (nm).

Mass Spectrometry (MS)
  • Mass spectra are acquired using a mass spectrometer, typically with electrospray ionization (ESI) or electron ionization (EI) sources.

  • High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the compounds.

  • The mass-to-charge ratio (m/z) of the molecular ion and significant fragment ions are reported.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of this compound derivatives.

Synthesis_Workflow Start 6-Bromo-8-nitroquinoline Step1 Reduction of nitro group Start->Step1 Step2 Diazotization Step1->Step2 Step3 Sandmeyer Reaction (Borylation) Step2->Step3 Product1 This compound Step3->Product1 Step4 Esterification with Pinacol Product1->Step4 Product2 This compound pinacol ester Step4->Product2

Caption: Synthetic pathway for this compound and its pinacol ester.

Spectroscopic_Analysis_Workflow Sample Sample Preparation (Dissolution/Pelletizing) NMR NMR Spectroscopy (1H, 13C, 11B) Sample->NMR IR FTIR Spectroscopy Sample->IR UVVis UV-Vis Spectroscopy Sample->UVVis MS Mass Spectrometry Sample->MS Data Data Analysis and Structure Elucidation NMR->Data IR->Data UVVis->Data MS->Data

Caption: General workflow for the spectroscopic analysis of the target compounds.

Conclusion

This comparative guide provides a foundational understanding of the spectroscopic properties of this compound and its derivatives. The presented data and experimental protocols are intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling the efficient characterization and utilization of these promising compounds.

References

A Comparative Guide to the Purity Analysis of 6-Methylquinoline-8-boronic acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities and intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 6-Methylquinoline-8-boronic acid, a key building block in medicinal chemistry. We will delve into a recommended HPLC protocol, compare it with alternative analytical techniques, and present the information with clarity and supporting data.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC stands as the preeminent analytical technique for assessing the purity of pharmaceutical compounds, prized for its high resolution, sensitivity, and quantitative accuracy. For the analysis of this compound, a reversed-phase HPLC method is the most suitable approach. This technique separates the target compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

A typical challenge in the analysis of boronic acid derivatives is their potential for on-column degradation, particularly the hydrolysis of corresponding boronate esters.[1][2][3] However, for the analysis of the boronic acid itself, the primary focus is on achieving adequate retention and separation from potential impurities. The selection of an appropriate column and mobile phase pH is critical for robust method development.

Proposed HPLC Method

A robust reversed-phase HPLC method utilizing a C18 column is recommended for the purity analysis of this compound. The separation is governed by the hydrophobic interactions between the analyte and the stationary phase.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-5 min: 10% B5-20 min: 10-70% B20-25 min: 70% B25-26 min: 70-10% B26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 245 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in a 1:1 mixture of Acetonitrile and Water

Experimental Protocol: HPLC Purity Analysis

1. Reagents and Materials

  • This compound sample

  • HPLC grade Acetonitrile

  • HPLC grade Water

  • Formic Acid (ACS grade or higher)

  • Volumetric flasks and pipettes

  • HPLC vials with septa

  • 0.45 µm syringe filters

2. Mobile Phase Preparation

  • Mobile Phase A (0.1% Formic Acid in Water): To a 1 L volumetric flask, add 1 mL of formic acid and dilute to the mark with HPLC grade water. Mix thoroughly and degas using sonication or vacuum filtration.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Degas before use.

3. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask.

  • Add 5 mL of acetonitrile and sonicate for 5 minutes to dissolve the sample.

  • Add 5 mL of HPLC grade water and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC System Setup and Analysis

  • Set up the HPLC system with the C18 column and the prepared mobile phases.

  • Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.

  • Set the column oven temperature to 30 °C and the UV detector wavelength to 245 nm.

  • Inject 10 µL of the prepared sample solution and start the analysis using the gradient program outlined in the method table.

5. Data Analysis

  • Integrate the peaks in the resulting chromatogram.

  • The purity of this compound is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Alternative Analytical Techniques

While HPLC is the gold standard, other techniques can be employed for purity assessment, each with its own advantages and limitations.

Analytical TechniquePrincipleAdvantagesDisadvantages
Ultra-High-Performance Liquid Chromatography (UHPLC) Similar to HPLC but uses smaller particle size columns and higher pressures.Faster analysis times, higher resolution, and lower solvent consumption.[4]Requires specialized high-pressure equipment.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass detection capabilities of MS.Provides molecular weight information, enabling impurity identification. Highly sensitive and selective.[5]Higher instrument cost and complexity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information and can be used for quantitative analysis (qNMR) without a reference standard for the impurity.Lower sensitivity compared to HPLC, and complex mixtures can lead to overlapping signals.
Titration A classic chemical analysis method that involves reacting the analyte with a reagent of known concentration.Simple, inexpensive, and does not require sophisticated instrumentation.[6]Lower precision and may not be able to distinguish between structurally similar impurities.[6]

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the key workflows.

HPLC_Analysis_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Acetonitrile/Water A->B C Filter Solution B->C G Inject Sample C->G D Prepare Mobile Phase A (0.1% Formic Acid in Water) F Equilibrate Column D->F E Prepare Mobile Phase B (Acetonitrile) E->F F->G H Gradient Elution G->H I UV Detection H->I J Integrate Peaks I->J K Calculate Purity J->K Method_Comparison_Logic A Purity Analysis of This compound B High Resolution & Sensitivity Required? A->B C HPLC / UHPLC B->C Yes D Titration B->D No E Impurity Identification Needed? C->E F LC-MS E->F Yes G Structural Confirmation Required? F->G H NMR G->H Yes

References

A Comparative Guide to Palladium Catalysts for Quinoline-Boronic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds. For researchers in medicinal chemistry and materials science, the coupling of quinoline moieties with boronic acids is of particular interest due to the prevalence of the quinoline scaffold in biologically active compounds.[1][2] The choice of the palladium catalyst is a critical parameter that significantly influences the efficiency, selectivity, and overall success of this transformation.[3]

This guide provides a comparative analysis of various palladium catalysts employed in the Suzuki-Miyaura coupling of quinolines with boronic acids. By summarizing performance data and detailing experimental protocols, this document aims to assist researchers in selecting the optimal catalytic system for their specific synthetic needs.

Performance Comparison of Palladium Catalysts

Direct comparative studies of a wide range of palladium catalysts for the Suzuki-Miyaura coupling of a specific quinoline with a boronic acid under identical conditions are not always readily available in the literature. However, by compiling data from various studies on similar substrates, we can infer the relative performance of commonly used catalytic systems. The following tables summarize the effectiveness of different palladium catalysts in the coupling of quinoline derivatives with various boronic acids.

It is important to note that the reaction conditions vary across these examples, and therefore, this data should be used as a qualitative guide for catalyst selection.

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Notes
Traditional Catalysts
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-75A versatile and common catalyst, though sometimes requiring longer reaction times and higher catalyst loading.[4]
Pd(OAc)₂None (or with external ligand)K₂CO₃DMF70-~80% (reaction stopped)Often used in "ligandless" conditions or with custom ligands. Performance is highly dependent on the ligand choice.[5]
PdCl₂(PPh₃)₂PPh₃Na₂CO₃Toluene/H₂O1001285-95A reliable catalyst for a range of Suzuki couplings.
Buchwald-Type Precatalysts
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>90Highly active catalyst, often providing excellent yields with low catalyst loading and shorter reaction times.[4]
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane1004-12>90Another highly effective Buchwald precatalyst suitable for challenging couplings.[4]
N-Heterocyclic Carbene (NHC) Ligated Systems
PEPPSI™-IPrIPrK₂CO₃t-BuOH802-6>90Robust catalyst with high stability and activity, particularly effective for sterically hindered substrates.[4]
Other Common Catalysts
[PdCl₂(dppf)]dppfCs₂CO₃1,4-Dioxane/H₂O1006-8HighFrequently used for challenging couplings, including those involving heteroaryl boronic acids.[3][6]

Experimental Protocols

Below are detailed methodologies for performing a Suzuki-Miyaura coupling of a quinoline derivative with a boronic acid, based on established literature procedures.

General Protocol using a Traditional Catalyst (e.g., Pd(PPh₃)₄)

This protocol is a generalized procedure and may require optimization for specific substrates.[4]

Materials:

  • Brominated quinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the brominated quinoline, the arylboronic acid, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[4]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for Screening Various Palladium Catalysts

In a recent study, a series of novel quinoline appended biaryls were synthesized by reacting various substituted 2-(4-bromophenoxy)quinolin-3-carbaldehydes with different boronic acids.[2][6] The researchers screened several palladium catalysts to optimize the reaction conditions.

Screened Catalysts and Conditions: [2]

  • Palladium Catalysts: Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄, and [(dppf)PdCl₂]

  • Bases: K₂CO₃, Na₂CO₃, Cs₂CO₃, KOtBu, NaOtBu

  • Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), and a mixture of water/1,4-dioxane (1:3)

Optimized Protocol: [6]

  • To a dry reaction vessel, add 2-(4-bromophenoxy)quinolin-3-carbaldehyde (0.1 g, 0.0003 M), the corresponding substituted boronic acid (0.0003 M), and Cs₂CO₃ (0.1 g, 0.0003 M).

  • Add [(dppf)PdCl₂] (5 mol %).

  • Add a mixture of water/1,4-dioxane (1:3, 4 mL).

  • Heat the mixture to 100 °C and stir for 6–8 hours.[6]

  • After completion, follow a standard aqueous work-up and purification procedure.

Visualizing the Process

To better understand the underlying chemistry and experimental design, the following diagrams illustrate the Suzuki-Miyaura coupling mechanism and a general workflow for catalyst screening.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ ArPdX R¹-Pd(II)L₂-X (Oxidative Addition Intermediate) Pd0->ArPdX Oxidative Addition ArX R¹-X (Quinoline Halide) ArX->ArPdX ArPdAr R¹-Pd(II)L₂-R² (Transmetalation Intermediate) ArPdX->ArPdAr Transmetalation Boronic R²-B(OH)₂ (Boronic Acid) ActivatedBoron [R²-B(OH)₃]⁻ Boronic->ActivatedBoron Base Base (e.g., K₂CO₃) Base->ActivatedBoron ActivatedBoron->ArPdAr ArPdAr->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) ArPdAr->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Define Quinoline and Boronic Acid Substrates setup Reaction Setup: - Add Quinoline Halide - Add Boronic Acid - Add Base start->setup catalyst_screening Catalyst Screening: - Dispense different Pd catalysts and ligands into separate reaction vessels setup->catalyst_screening solvent_base Solvent and Base Optimization: - Test various solvents and bases catalyst_screening->solvent_base reaction Run Reactions under Inert Atmosphere (e.g., 80-100 °C, 2-24 h) solvent_base->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Characterization and Yield Determination (NMR, MS) purification->analysis end End: Identify Optimal Conditions analysis->end

Caption: General workflow for screening and optimizing palladium-catalyzed quinoline-boronic acid coupling.

References

A Comparative Guide to the Reactivity of Substituted Quinoline Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The functionalization of these structures, often achieved through cross-coupling reactions with quinoline boronic acids, is a critical step in the synthesis of novel therapeutic agents. This guide provides a comparative assessment of the reactivity of various substituted quinoline boronic acids in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura and Chan-Lam couplings. The information presented herein, supported by experimental data from peer-reviewed literature, aims to facilitate the strategic selection of reagents and reaction conditions for the efficient synthesis of quinoline-based compounds.

Suzuki-Miyaura Coupling: A Versatile Tool for C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura coupling is a widely employed method for the synthesis of biaryl and heteroaryl compounds. The reactivity of quinoline boronic acids in this reaction is significantly influenced by the position of the boronic acid group and the nature of other substituents on the quinoline ring.

General Reactivity Trends

While a definitive head-to-head comparison of all quinoline boronic acid isomers under identical conditions is not extensively documented in the literature, general reactivity trends can be inferred from studies on analogous heterocyclic systems. Electronic and steric effects are the primary determinants of reactivity.

  • Electronic Effects: The quinoline ring system consists of an electron-rich benzene ring and an electron-deficient pyridine ring. Boronic acids positioned on the benzene ring (positions 5, 6, 7, and 8) are generally more reactive than those on the pyridine ring (positions 2, 3, and 4)[1]. The electron-withdrawing nature of the nitrogen atom in the pyridine ring reduces the nucleophilicity of the boronic acid at adjacent positions, which can slow down the crucial transmetalation step in the catalytic cycle.

  • Steric Effects: The steric hindrance around the boronic acid group can impede its approach to the palladium catalyst. Therefore, boronic acids at less hindered positions are expected to exhibit higher reactivity.

Quantitative Comparison of Substituted Quinoline Boronic Acids in Suzuki-Miyaura Coupling

The following tables summarize the performance of various substituted quinoline boronic acids in Suzuki-Miyaura coupling reactions as reported in the literature. It is important to note that direct comparisons of yields between different studies should be made with caution due to variations in reaction conditions.

Table 1: Suzuki-Miyaura Coupling of Bromoquinolines with Phenylboronic Acids [2][3]

Quinoline SubstrateAryl Boronic AcidCatalystBaseSolventTemp (°C)Yield (%)
6-Bromo-1,2,3,4-tetrahydroquinolinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10081
6-Bromo-1,2,3,4-tetrahydroquinoline4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10076
6,8-Dibromo-1,2,3,4-tetrahydroquinolinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10080
5-Bromo-8-methoxyquinolinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10075
5,7-Dibromo-8-methoxyquinoline4-(Methylthio)phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10078

Table 2: Rh(III)-Catalyzed C8 Arylation of Quinoline N-Oxides with Arylboronic Acids [4]

Quinoline N-Oxide SubstrateAryl Boronic AcidCatalystAdditiveSolventTemp (°C)Yield (%)
Quinoline N-oxidePhenylboronic acid[RhCpCl₂]₂AgSbF₆DCE10085
6-Methylquinoline N-oxidePhenylboronic acid[RhCpCl₂]₂AgSbF₆DCE10088
6-Methoxyquinoline N-oxidePhenylboronic acid[RhCpCl₂]₂AgSbF₆DCE10091
6-Chloroquinoline N-oxidePhenylboronic acid[RhCpCl₂]₂AgSbF₆DCE10092
Quinoline N-oxide4-Methylphenylboronic acid[RhCpCl₂]₂AgSbF₆DCE10087
Quinoline N-oxide4-Methoxyphenylboronic acid[RhCpCl₂]₂AgSbF₆DCE10082

Chan-Lam Coupling: A Powerful Method for C-N Bond Formation

The copper-catalyzed Chan-Lam coupling provides a valuable route to N-aryl quinolines. The reactivity in this transformation is also dependent on the electronic and steric properties of the quinoline boronic acid and the amine coupling partner.

Quantitative Comparison of Substituted Quinoline Boronic Acids in Chan-Lam Coupling

The following table presents data on the N-arylation of 3-formylquinolin-2(1H)-ones with various substituted phenylboronic acids.

Table 3: Copper-Catalyzed N-Arylation of 3-Formylquinolin-2(1H)-ones [5]

Phenylboronic Acid SubstituentCatalystBaseSolventTemp (°C)Yield (%)
4-MethylCu(OAc)₂PyridineDMF8064
4-MethoxyCu(OAc)₂PyridineDMF8055
4-FluoroCu(OAc)₂PyridineDMF8048
4-ChloroCu(OAc)₂PyridineDMF8045
3-MethylCu(OAc)₂PyridineDMF8052
3-MethoxyCu(OAc)₂PyridineDMF8041
2-MethylCu(OAc)₂PyridineDMF80No Reaction
2-ChloroCu(OAc)₂PyridineDMF80No Reaction

The data indicates that electron-donating groups on the phenylboronic acid generally lead to higher yields, while ortho-substitution results in no product, likely due to steric hindrance.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Bromoquinoline with an Aryl Boronic Acid[2]

To a reaction flask is added the bromoquinoline (1.0 eq.), the aryl boronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (2.0 eq.). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent mixture of toluene, ethanol, and water is then added. The reaction mixture is heated to 100 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Copper-Catalyzed N-Arylation of a Quinolinone with an Aryl Boronic Acid[5]

In a round-bottom flask, the 3-formylquinolin-2(1H)-one (1.0 mmol), the substituted phenylboronic acid (2.0 mmol), Cu(OAc)₂ (0.1 mmol), and 3 Å molecular sieves (300 mg) are combined. Anhydrous DMF (10 mL) and pyridine (2.0 mmol) are added, and the flask is left open to the air. The mixture is stirred and heated at 80 °C for 24 hours. After cooling, the solvent is removed under high vacuum. The resulting residue is then purified by column chromatography on silica gel to afford the N-arylated product.

Visualizing Reaction Workflows

The following diagrams illustrate the general experimental workflows for the Suzuki-Miyaura and Chan-Lam coupling reactions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Reactants: - Bromoquinoline - Aryl Boronic Acid - Pd Catalyst - Base B Evacuate and Backfill with Inert Gas A->B C Add Degassed Solvent B->C D Heat and Stir (e.g., 100 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to RT E->F G Dilute with Organic Solvent F->G H Wash with Water and Brine G->H I Dry Organic Layer H->I J Filter and Concentrate I->J K Column Chromatography J->K

Caption: General workflow for Suzuki-Miyaura coupling.

Chan_Lam_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Reactants: - Quinolinone - Aryl Boronic Acid - Cu Catalyst - Base (Pyridine) - Molecular Sieves B Add Solvent (DMF) A->B C Heat and Stir in Air (e.g., 80 °C) B->C D Stir for 24h C->D E Cool to RT D->E F Remove Solvent (High Vacuum) E->F G Column Chromatography F->G

Caption: General workflow for Chan-Lam coupling.

Conclusion

The reactivity of substituted quinoline boronic acids in cross-coupling reactions is a critical consideration for the efficient synthesis of complex quinoline-containing molecules. While a comprehensive, direct comparative study remains elusive, the available data clearly indicates that both electronic and steric factors play a crucial role in determining reaction outcomes. Boronic acids on the electron-rich carbocyclic ring of the quinoline are generally more reactive in Suzuki-Miyaura coupling. For Chan-Lam N-arylation, electron-donating substituents on the boronic acid partner and the absence of ortho-substituents are favorable. The experimental protocols and workflows provided in this guide offer a starting point for researchers to develop and optimize their synthetic strategies for accessing novel quinoline derivatives for drug discovery and development.

References

A Comparative Guide to the Synthesis of 8-Aryl-6-methylquinolines: Validating the 6-Methylquinoline-8-boronic acid Route

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic strategies for accessing 8-aryl-6-methylquinolines, key scaffolds in medicinal chemistry. We will focus on validating the widely-used Suzuki-Miyaura cross-coupling reaction employing 6-Methylquinoline-8-boronic acid against a more recent and atom-economical alternative: direct C-H arylation. This objective analysis, supported by illustrative experimental data and detailed protocols, aims to equip researchers with the necessary information to select the most appropriate synthetic route for their specific needs.

At a Glance: Comparing Synthetic Routes

The choice of synthetic strategy for preparing 8-aryl-6-methylquinolines often involves a trade-off between established, high-yielding methods and newer, more direct approaches. The table below summarizes the key performance indicators for the two routes discussed in this guide.

ParameterRoute 1: Suzuki-Miyaura CouplingRoute 2: Direct C-H Arylation
Key Reagents This compound, Aryl Halide6-Methylquinoline, Aryl Halide
Catalyst System Palladium catalyst with a phosphine ligand (e.g., Pd(dppf)Cl₂)Palladium catalyst (e.g., Pd(OAc)₂)
Typical Reaction Time 12 - 24 hours16 - 24 hours
Illustrative Yield Good to Excellent (~85-95%)Moderate to Good (~70-80%)
Substrate Versatility Broad scope for various aryl and heteroaryl halidesMost effective with aryl iodides
Primary Advantage High yields and a well-established, reliable methodologyAtom economy (avoids pre-functionalization of the quinoline)
Primary Disadvantage Requires the prior synthesis of the boronic acid starting materialPotential for challenges with regioselectivity

Deep Dive: Experimental Protocols

Route 1: The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, renowned for its reliability and broad functional group tolerance in forming carbon-carbon bonds. This protocol is based on established procedures for similar Suzuki-Miyaura couplings involving quinoline derivatives.[1]

Materials:

  • This compound (1.0 equivalent)

  • Aryl halide (e.g., 4-bromoanisole) (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • In a round-bottom flask, combine this compound, the aryl halide, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed 1,4-dioxane and water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be purified by flash column chromatography on silica gel to yield the pure 8-aryl-6-methylquinoline.

Route 2: The Direct C-H Arylation Alternative

Direct C-H activation is an emerging and powerful strategy that offers a more atom-economical approach by avoiding the pre-functionalization of the quinoline ring. This illustrative protocol is adapted from methodologies developed for the C8-selective arylation of quinoline N-oxides.[2][3]

Materials:

  • 6-Methylquinoline (1.0 equivalent)

  • Aryl iodide (e.g., 4-iodoanisole) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 equivalents)

  • Silver(I) carbonate (Ag₂CO₃) (2.0 equivalents)

  • Trifluoroacetic acid (TFA) (1.0 equivalent)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a sealed reaction vessel, add 6-methylquinoline, the aryl iodide, Pd(OAc)₂, and Ag₂CO₃.

  • Add 1,2-dichloroethane and trifluoroacetic acid.

  • Heat the mixture to 120 °C for 16-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude material by flash column chromatography on silica gel to isolate the desired 8-aryl-6-methylquinoline product.

Visualizing the Synthetic Pathways

To better understand the flow and logic of each synthetic approach, the following diagrams have been generated.

Suzuki_Workflow Suzuki-Miyaura Coupling Workflow cluster_reactants Starting Materials cluster_reagents Reagents BoronicAcid 6-Methylquinoline- 8-boronic acid Reaction Cross-Coupling Reaction BoronicAcid->Reaction ArylHalide Aryl Halide ArylHalide->Reaction Catalyst Palladium Catalyst Catalyst->Reaction Base Base Base->Reaction Workup Workup & Purification Reaction->Workup Product 8-Aryl-6-methylquinoline Workup->Product

Caption: A streamlined workflow of the Suzuki-Miyaura coupling route.

Comparison_Logic Comparison of Synthetic Strategies cluster_suzuki Route 1: Suzuki-Miyaura cluster_ch_activation Route 2: C-H Arylation Target Target: 8-Aryl-6-methylquinoline Suzuki_Coupling C-C Bond Formation (Cross-Coupling) Target->Suzuki_Coupling CH_Activation_Approach Direct C-H Activation & C-C Bond Formation Target->CH_Activation_Approach Suzuki_Approach Pre-functionalization (Boronic Acid Synthesis) Suzuki_Approach->Suzuki_Coupling

Caption: A logical diagram comparing the two synthetic strategies.

References

A Comparative Guide to Cross-Coupling Reactions for Quinoline Functionalization: Suzuki Coupling vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals. The functionalization of the quinoline ring through cross-coupling reactions is a cornerstone of modern drug discovery, enabling the synthesis of diverse libraries of compounds for biological screening. Among the plethora of cross-coupling methods, the Suzuki-Miyaura coupling has emerged as a particularly popular and versatile tool. This guide provides an objective comparison of the Suzuki coupling with other prominent palladium-catalyzed cross-coupling reactions—Stille, Heck, Sonogashira, and Buchwald-Hartwig amination—for the functionalization of quinolines. The information presented herein, supported by experimental data, aims to assist researchers in selecting the most appropriate method for their specific synthetic challenges.

At a Glance: Key Cross-Coupling Reactions for Quinolines

ReactionCoupling PartnersKey AdvantagesKey Disadvantages
Suzuki-Miyaura Haloquinoline + OrganoboronMild reaction conditions, high functional group tolerance, commercially available reagents, non-toxic byproducts.Base-sensitive substrates can be problematic; potential for protodeboronation.
Stille Haloquinoline + OrganostannaneExcellent functional group tolerance, insensitive to moisture.Toxicity of organotin reagents and byproducts, purification can be challenging.
Heck Haloquinoline + AlkeneAtom-economical (no organometallic reagent required for the alkene).Limited to the introduction of vinyl, aryl, or benzyl groups; regioselectivity can be an issue.
Sonogashira Haloquinoline + Terminal AlkyneDirect introduction of an alkynyl moiety, a versatile functional group.Requires a copper co-catalyst in the classic protocol, which can lead to side reactions (Glaser coupling).
Buchwald-Hartwig Haloquinoline + AmineDirect formation of C-N bonds, crucial for many bioactive molecules.Requires specialized and often expensive phosphine ligands; sensitive to air and moisture.

Quantitative Performance Data

The following tables summarize typical reaction conditions and yields for the functionalization of haloquinolines using different cross-coupling methods. It is important to note that direct comparison of yields across different studies can be challenging due to variations in substrates, catalysts, and reaction conditions. However, these tables provide a valuable overview of the expected performance of each reaction.

Table 1: C-C Bond Forming Reactions on 3-Bromoquinoline

ReactionCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Suzuki Phenylboronic acidPd(OAc)₂ (3)PPh₃ (12)Na₂CO₃ (aq)n-Propanol971-3~90[1]
Heck StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF10012-24~85[1]
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ (2)-Et₃NDMF606~80-90[2]
Stille (Tributyl)phenyltinPd(PPh₃)₄ (5)--Toluene11024~80-90[3]

Table 2: C-N Bond Forming Reaction on 3-Bromoquinoline

ReactionCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Buchwald-Hartwig AnilinePd₂(dba)₃ (1)XPhos (2.4)NaOtBuToluene1008-16~90[1]

Table 3: Comparative Data for 2-Chloroquinolines

ReactionCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Suzuki Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1001285[2]
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N-606High[2]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these reactions. Below are representative protocols for each of the discussed cross-coupling reactions.

Suzuki-Miyaura Coupling of 3-Bromoquinoline

Materials:

  • 3-Bromoquinoline

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • 2 M Aqueous sodium carbonate (Na₂CO₃)

  • n-Propanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add 3-bromoquinoline (1.00 g, 4.81 mmol) and phenylboronic acid (0.645 g, 5.29 mmol).[1]

  • Add n-propanol (10 mL) and stir the mixture for 15 minutes at room temperature under a nitrogen atmosphere.[1]

  • To the solution, add palladium(II) acetate (32 mg, 0.144 mmol) and triphenylphosphine (151 mg, 0.577 mmol).[1]

  • Add 2 M aqueous sodium carbonate (3.1 mL, 6.25 mmol).[1]

  • Heat the reaction mixture to reflux (approximately 97 °C) under nitrogen and monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.[1]

  • Cool the reaction to room temperature and add deionized water (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purify the product by column chromatography.

Stille Coupling of a Haloquinoline

Materials:

  • Haloquinoline (e.g., 3-bromoquinoline)

  • Organostannane (e.g., tributyl(phenyl)stannane)

  • Pd(dppf)Cl₂·DCM

  • Copper(I) iodide (CuI)

  • Lithium chloride (LiCl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hexane

  • Aqueous ammonia solution

Procedure:

  • To a flame-dried round-bottom flask, add the haloquinoline (1 eq) and anhydrous DMF.[4]

  • Add CuI (0.1 eq), Pd(dppf)Cl₂·DCM (0.1 eq), and LiCl (5.3 eq) sequentially.[4]

  • Purge the reaction flask with an inert gas (e.g., Argon) for 10 minutes.[4]

  • Add the organostannane (1.15 eq) via syringe.[4]

  • Heat the solution to 40-100 °C and monitor the reaction by TLC.

  • Upon completion, cool the reaction and transfer it to a separatory funnel containing an aqueous ammonia solution.[4]

  • Extract the mixture with hexane.[4]

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[4]

  • Purify the crude material by flash chromatography.[4]

Heck Reaction of 3-Bromoquinoline

Materials:

  • 3-Bromoquinoline

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-o-tolylphosphine

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 3-bromoquinoline (1.04 g, 5.0 mmol), styrene (0.62 g, 6.0 mmol), palladium(II) acetate (22 mg, 0.1 mmol), and tri-o-tolylphosphine (61 mg, 0.2 mmol).[1]

  • Evacuate and backfill the flask with argon three times.[1]

  • Add anhydrous DMF (10 mL) and triethylamine (1.4 mL, 10 mmol) via syringe.[1]

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.[1]

  • Cool the reaction to room temperature and pour it into diethyl ether (50 mL).[1]

  • Wash the organic layer with saturated aqueous ammonium chloride (2 x 20 mL) and brine (20 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Sonogashira Coupling of a Haloquinoline

Materials:

  • Haloquinoline (e.g., 2-iodoquinazoline)

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Ethyl acetate

Procedure:

  • In a Schlenk tube, combine the haloquinoline (1.0 mmol), the terminal alkyne (1.5 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).[2]

  • Add triethylamine (5 mL).[2]

  • Degas the mixture and stir at 60 °C for 6 hours under a nitrogen atmosphere.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.[2]

  • Partition the residue between ethyl acetate and water.[2]

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[2]

Buchwald-Hartwig Amination of 3-Bromoquinoline

Materials:

  • 3-Bromoquinoline

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Ethyl acetate

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (46 mg, 0.05 mmol) and XPhos (57 mg, 0.12 mmol).[1]

  • Seal the tube with a septum, and evacuate and backfill with argon three times.[1]

  • Add 3-bromoquinoline (1.04 g, 5.0 mmol), aniline (0.51 g, 5.5 mmol), and sodium tert-butoxide (0.67 g, 7.0 mmol).[1]

  • Add anhydrous, degassed toluene (10 mL) via syringe.[1]

  • Place the reaction tube in a preheated oil bath at 100 °C and stir for 8-16 hours, monitoring by TLC.[1]

  • After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.[1]

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Process

To better understand the relationships between these methods, the following diagrams illustrate the general workflows.

Cross_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_process Reaction & Workup Haloquinoline Haloquinoline Reaction Heating & Stirring Haloquinoline->Reaction Coupling_Partner Coupling Partner (Boronic Acid, Stannane, Alkene, Alkyne, Amine) Coupling_Partner->Reaction Catalyst Pd Catalyst + Ligand Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Functionalized Quinoline Purification->Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalytic_Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition PdII_R_Nu R-Pd(II)L_n-Nu PdII_RX->PdII_R_Nu Transmetalation PdII_R_Nu->Pd0 Reductive Elimination Product R-Nu PdII_R_Nu->Product MX M-X PdII_R_Nu->MX RX R-X (Haloquinoline) Nu_M Nu-M (Coupling Partner)

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

The choice of a cross-coupling reaction for the functionalization of quinolines is a critical decision in the design of a synthetic route. The Suzuki-Miyaura coupling often represents an excellent starting point due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners. However, for specific applications, other methods may offer distinct advantages.

The Stille coupling provides a robust alternative when dealing with base-sensitive substrates, while the Heck reaction offers an atom-economical approach for the introduction of alkenyl substituents. The Sonogashira coupling is unparalleled for the direct installation of alkynyl groups, which are versatile handles for further transformations. Finally, the Buchwald-Hartwig amination is the premier method for the crucial formation of C-N bonds.

Ultimately, the optimal choice will depend on the specific quinoline substrate, the desired functional group to be introduced, and the overall synthetic strategy. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and successfully functionalize the quinoline scaffold for the advancement of their research and development goals.

References

Navigating the Bioactive Landscape of Quinoline Boronic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including potent anticancer, antibacterial, and anti-inflammatory effects. The incorporation of a boronic acid moiety into the quinoline structure presents a compelling strategy for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activity of quinoline-boronic acid derivatives, with a focus on analogs of 6-Methylquinoline-8-boronic acid, offering insights supported by available experimental data and detailed methodologies.

While specific biological screening data for this compound is not extensively available in the public domain, this guide leverages data from closely related quinoline and quinoline-boronic acid derivatives to provide a valuable comparative framework.

Comparative Analysis of Biological Activities

The biological activities of quinoline derivatives are diverse and significantly influenced by their substitution patterns. The introduction of a boronic acid group can enhance potency and selectivity, as well as introduce unique mechanisms of action, such as proteasome inhibition.[1]

Anticancer Activity

Quinoline derivatives have been extensively investigated for their anticancer properties.[2][3] Several studies have demonstrated their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4][5] The data below summarizes the in vitro anticancer activity of representative quinoline derivatives, providing a benchmark for the potential efficacy of novel compounds like this compound.

Table 1: In Vitro Anticancer Activity of Representative Quinoline Derivatives

Compound/DerivativeCancer Cell LineIC50/GI50 (µM)Reference CompoundIC50/GI50 (µM)Citation
Quinoline-Chalcone Hybrid 39 A549 (Lung Carcinoma)1.91Doxorubicin-[6]
Quinoline-Chalcone Hybrid 40 K-562 (Leukemia)5.29Doxorubicin-[6]
Quinoline-Chalcone Hybrid 53 SKBR-3 (Breast Cancer)0.70Topotecan8.91[6]
Quinoline-Chalcone Hybrid 72 VariousSub-micromolar--[6]
5-Bromo-6,8-dimethoxy-quinolineHT29 (Colon Carcinoma)-5-Fluorouracil, Cisplatin-[2]
N-mustard-quinoline conjugateVarious---[7]

IC50/GI50 values represent the concentration required to inhibit cell growth by 50%. Lower values indicate higher potency. The data presented is for structurally related compounds and not this compound itself.

Antibacterial Activity

Quinoline derivatives are the basis for a major class of antibiotics (fluoroquinolones) and continue to be a source of novel antibacterial agents.[7][8] Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The following table presents the antibacterial activity of selected quinoline derivatives against various bacterial strains.

Table 2: In Vitro Antibacterial Activity of Representative Quinoline Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Citation
6-amino-8-methylquinolone 19v Staphylococcus aureus (MRSA)-Ciprofloxacin-[9]
1,3,4-oxadiazole-fused quinazolineStaphylococcus aureus (MRSA)1--[10]
Halogenated Phenylboronic Acid (DIMPBA)Vibrio parahaemolyticus100--[11]
Halogenated Phenylboronic Acid (FIPBA)Vibrio parahaemolyticus100--[11]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower values indicate higher potency.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of biological activity data. Below are standardized methodologies for key assays used in the screening of quinoline derivatives.

Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)[12]
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, K-562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive medium with DMSO (vehicle control) and a known anticancer drug (positive control).

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Assay:

    • 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 4 hours at 37°C.

    • The medium containing MTT is removed, and 150 µL of a solubilization buffer (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against compound concentration.

Protocol 2: In Vitro Antibacterial Activity Screening (Broth Microdilution Method for MIC Determination)
  • Bacterial Strains: Standard and clinical isolates of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.

  • Inoculum Preparation: Bacterial colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Controls: Positive control wells (bacteria with no compound) and negative control wells (broth only) are included. A known antibiotic is used as a reference compound.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following visualizations are provided in the DOT language for use with Graphviz.

Signaling Pathway

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor EGFR EGFR/HER2 Growth_Factor->EGFR PI3K PI3K EGFR->PI3K Activates Inhibition_of_Proliferation Inhibition of Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription_Factors Transcription Factors mTOR->Transcription_Factors Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Cell_Cycle_Arrest Cell Cycle Arrest DNA DNA Topoisomerase Topoisomerase I/II Topoisomerase->DNA Relaxes Supercoils Apoptosis Apoptosis Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Gene_Expression->Inhibition_of_Proliferation Quinoline_Derivative Quinoline-Boronic Acid Derivative Quinoline_Derivative->EGFR Inhibits Quinoline_Derivative->Tubulin Inhibits Polymerization Quinoline_Derivative->Topoisomerase Inhibits Quinoline_Derivative->Apoptosis Quinoline_Derivative->Cell_Cycle_Arrest Quinoline_Derivative->Inhibition_of_Proliferation

Caption: Potential anticancer mechanisms of quinoline derivatives.

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Comparison Synthesis Synthesis of 6-Methylquinoline-8-boronic acid derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Stock_Solution Preparation of Stock Solutions (DMSO) Purification->Stock_Solution Anticancer_Screening Anticancer Screening (e.g., MTT Assay) Stock_Solution->Anticancer_Screening Antibacterial_Screening Antibacterial Screening (e.g., MIC Determination) Stock_Solution->Antibacterial_Screening Data_Collection Data Collection (IC50 / MIC values) Anticancer_Screening->Data_Collection Antibacterial_Screening->Data_Collection SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Collection->SAR_Analysis Comparison Comparison with Reference Compounds SAR_Analysis->Comparison Lead_Identification Identification of Lead Compounds Comparison->Lead_Identification

Caption: General workflow for biological activity screening.

References

Safety Operating Guide

Proper Disposal of 6-Methylquinoline-8-boronic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the proper disposal of 6-Methylquinoline-8-boronic acid, a compound that requires careful handling due to the combined hazards of its quinoline and boronic acid moieties.

Essential Safety and Hazard Information

Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure the following personal protective equipment is worn to minimize exposure risks:

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash gogglesOSHA 29 CFR 1910.133 or EN 166[5]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene)EN 374[2]
Body Laboratory coat---
Respiratory Use in a well-ventilated area, preferably a fume hood.[5] If dust is generated, a NIOSH/MSHA approved respirator may be necessary.[7]---

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is collection for hazardous waste disposal. In-lab neutralization is not recommended without explicit approval from your institution's Environmental Health and Safety (EHS) department due to the hazards of the quinoline component.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Solid Waste: Collect any solid this compound waste in a clearly labeled, sealable container made of a compatible material.[3]

  • Liquid Waste: If the compound is in a solution, collect it in a dedicated, leak-proof, and sealable container compatible with the solvent used.[3]

  • Contaminated Materials: Any items such as gloves, pipette tips, and weighing paper that are contaminated with this compound should be collected in a separate, sealed bag or container.[3][7]

Container Labeling

Properly labeling hazardous waste is a crucial compliance step.

  • Clearly label the waste container with the words "Hazardous Waste ".

  • Write the full chemical name: "This compound ".

  • If in a solution, list all components and their approximate percentages.[3]

Storage of Hazardous Waste
  • Store the collected hazardous waste in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup.

  • It is highly recommended to use secondary containment, such as a larger, chemically resistant bin, to contain any potential leaks.[3]

Final Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[3] The recommended disposal method is likely to be an approved waste disposal plant or industrial combustion plant.[1][6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Waste Generated (this compound) waste_type Solid, Liquid, or Contaminated Debris? start->waste_type collect Collect in a Labeled, Sealable Hazardous Waste Container waste_type->collect All Types store Store in Designated Satellite Accumulation Area with Secondary Containment collect->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor for Pickup store->contact_ehs end Proper Disposal contact_ehs->end compound This compound hazards Hazard Identification - Skin/Eye Irritant - Respiratory Irritant - Aquatic Toxicity (Quinoline) compound->hazards ppe Personal Protective Equipment (PPE) hazards->ppe handling Safe Handling Procedures (e.g., Fume Hood) hazards->handling disposal_protocol Disposal Protocol (Segregation, Labeling, Storage) ppe->disposal_protocol handling->disposal_protocol regulations Regulatory Compliance (Institutional & Local Regulations) disposal_protocol->regulations final_disposal Final Disposal (Licensed Contractor) regulations->final_disposal

References

Personal protective equipment for handling 6-Methylquinoline-8-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 6-Methylquinoline-8-boronic acid. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Immediate Safety Precautions

Before handling this compound, ensure that all necessary safety measures are in place. Based on data for the closely related compound, (8-Methylquinolin-6-yl)boronic acid, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1]

  • Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Ensure that eyewash stations and safety showers are easily accessible.[2]

  • Hygiene Measures: Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[1] Wash hands thoroughly with soap and water after handling and before breaks. Do not eat, drink, or smoke in the laboratory.[3][4] Contaminated clothing should be removed immediately and washed before reuse.[1]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended if there is a risk of splashing.[5][6]To protect eyes from contact, which can cause serious irritation.[1][5]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[5][6][7]To prevent skin contact and potential irritation.[1][5]
Body Protection A laboratory coat is required.[5][7] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.To protect skin from accidental splashes or spills.[5]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][6]To prevent respiratory tract irritation.[1][5]

Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Confirm that a safety shower and eyewash station are readily accessible before starting work.[2]

    • Ensure the work area within the chemical fume hood is clean and free of clutter.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Compound:

    • Keep the container of this compound tightly closed when not in use.[1]

    • Avoid generating dust when transferring the solid.[6] Use appropriate tools, such as a spatula, for transfers.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Clean the work area and any equipment used to remove any residual chemical.

    • Properly dispose of all waste as outlined in the disposal plan below.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[5]

  • Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.

  • Regulatory Compliance: Dispose of all chemical waste in accordance with federal, state, and local regulations.[5] Do not pour waste down the drain.[5]

Emergency Procedures

In the event of an emergency, follow these procedural steps:

  • Spill:

    • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

    • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

    • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[5]

    • Clean-up: Carefully sweep or vacuum up the contained material and place it into a suitable, labeled container for hazardous waste disposal.[6]

  • Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][6]

    • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs.[1][6]

    • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][6]

    • Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[1][6]

Safe_Handling_Workflow cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Chemical Handling cluster_post Post-Handling prep_area 1. Prepare Work Area (Fume Hood, Clutter-Free) check_safety 2. Verify Safety Equipment (Eyewash, Shower) don_ppe 3. Don Required PPE (Goggles, Gloves, Lab Coat) check_safety->don_ppe handle_chem 4. Handle Chemical Safely (Avoid Dust, Keep Closed) don_ppe->handle_chem clean_area 5. Clean Work Area handle_chem->clean_area dispose_waste 6. Dispose of Waste Properly clean_area->dispose_waste wash_hands 7. Wash Hands Thoroughly dispose_waste->wash_hands

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.